Niazinin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-methyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAMMQYAZSWRX-CNJBRALLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147821-57-6 | |
| Record name | Niazinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Niazinin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niazinin, a thiocarbamate glycoside first identified in Moringa oleifera, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the experimental protocols for its extraction and characterization, presents quantitative data on its biological efficacy, and explores its potential mechanisms of action through various signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.
Introduction
Moringa oleifera, often referred to as the "drumstick tree," is a plant renowned for its rich nutritional and medicinal properties. Various parts of the plant have been used in traditional medicine to treat a wide range of ailments. Phytochemical analysis of Moringa oleifera has led to the discovery of a unique class of compounds, the thiocarbamate and carbamate glycosides. Among these, this compound A and this compound B, along with related compounds like niazimicin and niaziminin, have been identified as potent bioactive molecules. These compounds are distinguished as being the first naturally occurring thiocarbamates.
This compound has demonstrated a spectrum of pharmacological activities, including hypotensive, anti-inflammatory, antileishmanial, and neuroprotective effects. Its potential to modulate key biological pathways makes it a compelling candidate for further investigation in drug discovery and development.
Discovery and Initial Characterization
The discovery of this compound was the result of bioassay-guided fractionation of an ethanolic extract of fresh Moringa oleifera leaves. This process, which involves separating a complex mixture into fractions and testing each for biological activity, led to the isolation of novel hypotensive agents, including this compound A and this compound B.
The structural elucidation of these compounds was achieved through a combination of spectroscopic techniques, including 2D NMR and mass spectrometry, as well as chemical methods.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of thiocarbamate glycosides from Moringa oleifera. While the primary example here is for the related compound niazimicin, the principles are directly applicable to the isolation of this compound.
Extraction and Fractionation
A robust method for obtaining a crude extract enriched with this compound and related compounds involves the following steps:
-
Maceration: Dried and powdered Moringa oleifera leaves (e.g., 600 g) are exhaustively extracted with 70% ethanol at room temperature. This process is typically repeated in three cycles, each lasting for an average of five days, to ensure maximum extraction of bioactive compounds.
-
Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This yields a semi-solid residue.
-
Liquid-Liquid Fractionation: The dried residue is suspended in distilled water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity. This typically involves sequential extraction with petroleum ether, methylene chloride, ethyl acetate, and n-butanol. The this compound-containing fraction is identified through bioassay or analytical monitoring.
Caption: Workflow for the extraction and purification of this compound.
Chromatographic Purification
Further purification of the this compound-containing fraction is achieved using column chromatography:
-
Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Elution: The enriched fraction is loaded onto the column and eluted with a gradient of increasing polarity. For instance, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection and Monitoring: Fractions are collected and monitored using Thin Layer Chromatography (TLC) to identify those containing the pure compound.
Analytical Characterization
The structure and purity of the isolated this compound are confirmed using modern analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the quantitative analysis of this compound. A typical setup might involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture. Detection is commonly performed using a UV detector at around 220 nm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the detailed chemical structure of this compound, including the stereochemistry of the glycosidic linkage.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds from Moringa oleifera.
| Compound | Plant Part | Method | Yield/Content | Reference |
| Niazimicin | Seeds | UPLC-MS/MS | 620 mg% ± 3.2% | |
| Niazimicin | Leaves | UPLC-MS/MS | Double the amount in leaves | |
| Niaziridin | Leaves | HPLC | 0.015% | |
| Niaziridin | Pods | HPLC | 0.039% | |
| Niazirin | Leaves | HPLC | 0.038% | |
| Niazirin | Pods | HPLC | 0.033% | |
| Ethanolic Extract | Leaves | Maceration | 32.2% | |
| Aqueous Extract | Leaves | Maceration | 24.8% |
| Activity | Compound | Assay | IC50 / Effect | Reference |
| Antileishmanial | This compound | Leishmania donovani promastigotes | 5.25 µM | |
| Cytotoxicity | This compound | - | CC50 of 31.6 µM | |
| Hypotensive | This compound A, B, Niazimicin | Anesthetized rats | Hypotensive and bradycardiac effects at 1-10 mg/kg | |
| Anti-inflammatory | This compound A | In-silico docking | Docking scores of -7 & -6.11 kcal/mol for VEGF-1 & AURKA |
Biological Activities and Signaling Pathways
This compound and its related compounds exhibit a range of biological activities, suggesting their potential as therapeutic agents.
Hypotensive Activity
This compound A, this compound B, and niazimicin have been shown to produce hypotensive and bradycardiac effects in anesthetized rats. The proposed mechanism for this activity is a direct depressant action on the cardiovascular system.
Caption: Proposed mechanism of this compound's hypotensive action.
Anti-inflammatory Activity
In-silico molecular docking studies suggest that this compound A has the potential to act as an anti-inflammatory agent by inhibiting Vascular Endothelial Growth Factor-1 (VEGF-1) and Aurora Kinase A (AURKA), which are proinflammatory factors in proliferation. While direct experimental validation of the specific signaling pathways for this compound is ongoing, studies on other compounds from Moringa oleifera and related molecules suggest the involvement of key inflammatory pathways such as NF-κB and MAPK.
-
NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also involved in inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.
Caption: Hypothesized anti-inflammatory signaling pathways of this compound.
Antileishmanial Activity
This compound has demonstrated promising activity against Leishmania donovani promastigotes, with an IC50 value of 5.25 µM. This suggests its potential as a lead compound for the development of new treatments for leishmaniasis.
Neuroprotective Activity
The related compound niazimicin has been shown to have neuroprotective effects, suggesting that this compound may also possess similar properties.
Conclusion and Future Directions
This compound, a thiocarbamate glycoside from Moringa oleifera, represents a promising natural product with a diverse range of biological activities. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research. While its hypotensive and antileishmanial activities are supported by in-vitro and in-vivo data, further studies are required to fully elucidate its mechanisms of action, particularly the specific signaling pathways involved in its anti-inflammatory effects. Future research should focus on:
-
Quantitative Yield Optimization: Developing extraction and purification protocols to maximize the yield of this compound from Moringa oleifera.
-
Mechanism of Action Studies: Conducting in-depth in-vitro and in-vivo studies to experimentally validate the signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of this compound to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features responsible for its biological activities and to develop more potent and selective compounds.
The continued investigation of this compound holds significant promise for the development of new therapeutic agents for a variety of diseases.
Unraveling the Molecular Architecture of Niazinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Niazinin, a thiocarbamate glycoside isolated from Moringa oleifera. First reported by Faizi and colleagues in 1992, the determination of this compound's complex structure was a significant advancement, identifying it as one of the first naturally occurring thiocarbamates.[1][2][3] This document synthesizes the key experimental methodologies and spectroscopic data that were instrumental in deciphering the molecular framework of this compound A and related compounds.
Isolation of this compound
This compound A and its analogs are typically isolated from the ethanolic extract of fresh leaves of Moringa oleifera. The process employs a bioassay-guided fractionation approach, leveraging the hypotensive properties of these compounds to direct the separation.[1][3]
Experimental Protocol:
A general protocol for the isolation of this compound and its related compounds is as follows:
-
Extraction: Fresh leaves of Moringa oleifera are repeatedly extracted with 95% ethanol at room temperature. The combined ethanolic extracts are then concentrated under reduced pressure to yield a viscous, dark green residue.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The aqueous phase, containing the glycosidic compounds, is further partitioned with n-butanol.
-
Chromatographic Separation: The n-butanol soluble fraction, which shows significant hypotensive activity, is subjected to a series of chromatographic techniques. This typically involves:
-
Vacuum Liquid Chromatography (VLC): Initial fractionation of the n-butanol extract is performed on a silica gel column using a gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol.
-
Flash Column Chromatography: Active fractions from VLC are further purified by flash chromatography on silica gel, employing solvent systems such as chloroform-methanol mixtures.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound A and B is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase of methanol and water.[1]
-
Spectroscopic Analysis and Structure Elucidation
The determination of the chemical structure of this compound A was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) was crucial in determining the molecular formula of this compound A as C₁₅H₂₁NO₆S.[1] Electron Impact Mass Spectrometry (EI-MS) provided valuable information about the fragmentation pattern, aiding in the identification of key structural motifs.
Table 1: Mass Spectrometry Data for this compound A and Related Compounds
| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Fragments (m/z) |
| This compound A | C₁₅H₂₁NO₆S | 343.1089 | Data not fully available in reviewed literature |
| Niazimicin * | C₁₆H₂₃NO₆S | 357.1246 | 358 [M+H]⁺, 253, 212, 106 |
*Niazimicin is a closely related thiocarbamate from Moringa oleifera, and its fragmentation is reported to be strikingly similar to that of this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), were instrumental in assembling the final structure of this compound A.[1] The NMR data for the closely related compound, Niazimicin, is presented below as a reference due to the limited availability of the specific data for this compound A in the reviewed literature. The structural similarities suggest that the chemical shifts and coupling constants would be very comparable.
Table 2: ¹H NMR Spectroscopic Data for Niazimicin (as a proxy for this compound A) in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.29 | d | 8.5 |
| H-3, H-5 | 7.18 | d | 8.5 |
| H-7 | 4.65 | s | - |
| H-1' | 5.35 | d | 1.5 |
| H-2' | 4.15 | dd | 3.5, 1.5 |
| H-3' | 3.80 | dd | 9.5, 3.5 |
| H-4' | 3.45 | t | 9.5 |
| H-5' | 3.90 | dq | 9.5, 6.0 |
| H-6' | 1.20 | d | 6.0 |
| OCH₂CH₃ | 4.30 | q | 7.0 |
| OCH₂CH₃ | 1.35 | t | 7.0 |
Table 3: ¹³C NMR Spectroscopic Data for Niazimicin (as a proxy for this compound A) in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 134.5 |
| C-2, C-6 | 129.5 |
| C-3, C-5 | 116.8 |
| C-4 | 157.0 |
| C-7 | 45.0 |
| C=S | 190.0 |
| C-1' | 99.0 |
| C-2' | 71.0 |
| C-3' | 71.5 |
| C-4' | 73.0 |
| C-5' | 69.5 |
| C-6' | 18.0 |
| OCH₂CH₃ | 65.0 |
| OCH₂CH₃ | 14.5 |
Experimental Workflows and Logical Relationships
The logical workflow for the structure elucidation of this compound is a systematic process that integrates isolation and spectroscopic analysis.
The structural elucidation process relies on the logical interpretation of data from various spectroscopic techniques.
Conclusion
The structural elucidation of this compound A from Moringa oleifera stands as a classic example of natural product chemistry, showcasing the power of a systematic isolation strategy coupled with comprehensive spectroscopic analysis. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working on the characterization of novel bioactive compounds and the development of new therapeutic agents. The unique thiocarbamate glycoside structure of this compound continues to be of interest for its potential pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of novel hypotensive agents, this compound A, this compound B, niazimicin and niaziminin A + B from Moringa oleifera: the first naturally occurring thiocarbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Novel hypotensive agents, niazimin A, niazimin B, Niazicin A and Niazicin B from Moringa oleifera: isolation of first naturally occurring carbamates | Semantic Scholar [semanticscholar.org]
- 5. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Niazinin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Niazinin is a thiocarbamate glycoside isolated from Moringa oleifera, a plant renowned for its extensive use in traditional medicine and its rich profile of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, drawing from available experimental data and computational studies. While research specifically isolating this compound's effects is still emerging, this document synthesizes findings on its direct bioactivities and those of closely related compounds from Moringa oleifera to present a holistic view for research and development professionals.
Core Mechanisms of Action
Current in vitro and in silico research points to several potential mechanisms of action for this compound and its analogs, primarily in the realms of antiparasitic, anti-proliferative, and anti-inflammatory activities.
Antileishmanial Activity
This compound has demonstrated direct and potent activity against Leishmania parasites. Experimental data has identified a significant inhibitory effect on the growth of this protozoan parasite in vitro.[1] The compound is cytotoxic to the parasite at a much lower concentration than it is to mammalian cells, suggesting a favorable therapeutic window.[1]
Putative Anti-Proliferative and Anti-Angiogenic Activity
In silico studies have elucidated a potential mechanism for the anti-proliferative effects of this compound A, a closely related variant.[2] Molecular docking simulations predict that this compound A can effectively bind to and inhibit key proteins involved in cancer progression: Vascular Endothelial Growth Factor Receptor 1 (VEGF-1) and Aurora Kinase A (AURKA).[2][3]
-
VEGF-1 Inhibition: By binding to VEGF-1, this compound A may disrupt the signaling pathway that leads to angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[2]
-
AURKA Inhibition: Aurora Kinase A is a crucial regulator of mitosis. Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]
Inhibition of Epstein-Barr Virus (EBV) Activation
A study focusing on thiocarbamates from Moringa oleifera identified a related compound, Niaziminin, as a potent inhibitor of tumor promoter-induced Epstein-Barr virus (EBV) activation in Raji cells.[5] This finding is significant as EBV is linked to several types of cancer.[6] The research highlighted a strict structure-activity relationship, noting that the acetoxy group at the 4'-position was indispensable for this inhibitory activity, a structural feature relevant to the this compound family of compounds.[5]
Potential Anti-Inflammatory Activity
While direct in vitro studies on this compound's anti-inflammatory mechanism are limited, compounds from Moringa oleifera are widely reported to possess anti-inflammatory properties.[7][8][9] The primary proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, key mediators of the inflammatory response.[7][10]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its analogs from in vitro and in silico studies.
Table 1: In Vitro Cytotoxicity and Antileishmanial Activity of this compound
| Compound | Target Organism/Cell Line | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Leishmania spp. | IC₅₀ | 5.25 | [1] |
| This compound | Mammalian Cells | CC₅₀ | 31.6 | [1] |
IC₅₀: Half maximal inhibitory concentration. CC₅₀: Half maximal cytotoxic concentration.
Table 2: In Silico Molecular Docking Scores for this compound A
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Activity | Reference |
|---|---|---|---|---|
| This compound A | VEGF-1 | -7.0 | Anti-angiogenic | [2] |
| This compound A | AURKA | -6.11 | Anti-proliferative | [2] |
Lower docking scores indicate a higher predicted binding affinity.
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and experimental procedures are provided below to facilitate a clearer understanding.
Caption: Predicted inhibition of VEGF-1 and AURKA by this compound A.
Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
Antileishmanial Activity Assay (IC₅₀ Determination)
This protocol is a standard method for assessing the in vitro activity of a compound against Leishmania promastigotes.[11][12]
-
Cell Culture: Leishmania spp. promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Procedure:
-
Promastigotes are seeded into a 96-well microtiter plate at a density of approximately 1 x 10⁶ cells/mL.
-
Varying concentrations of the prepared this compound dilutions are added to the wells. A solvent control (DMSO) and a negative control (medium only) are included.
-
The plate is incubated at 25°C for 72 hours.
-
-
Viability Assessment (Resazurin Method):
-
Following incubation, a resazurin solution is added to each well.
-
The plate is incubated for another 4-24 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to the solvent control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[11]
Cytotoxicity Assay (CC₅₀ Determination using MTT)
This protocol determines the concentration of a compound that is toxic to 50% of a mammalian cell population, often macrophages for antileishmanial studies.[13][14]
-
Cell Culture: A mammalian cell line (e.g., J774A.1 macrophages) is cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plate is incubated for 48 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 3-4 hours.[15]
-
Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured on a spectrophotometer, typically at 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the solvent control. The CC₅₀ is determined from the dose-response curve. The Selectivity Index (SI = CC₅₀/IC₅₀) is then calculated to assess the compound's specificity for the parasite.[11]
In Silico Molecular Docking
This protocol outlines the general steps for predicting the binding affinity of a ligand (this compound A) to a target protein (e.g., VEGF-1) using software like AutoDock.[2][16][17]
-
Preparation of Receptor and Ligand:
-
The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens and partial charges (e.g., Gasteiger charges) are added to the receptor. The file is saved in the required PDBQT format.
-
The 3D structure of this compound A (ligand) is generated and optimized. Torsional bonds are defined to allow for flexibility during docking. The file is also saved in PDBQT format.
-
-
Grid Box Generation: A 3D grid box is defined around the active site of the receptor. This grid is where the docking algorithm will explore possible binding poses for the ligand.
-
Docking Simulation: The docking process is initiated using a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[16] The software systematically explores different conformations of the ligand within the grid box, calculating the binding energy for each pose.
-
Analysis of Results: The results are ranked based on the calculated binding free energy (docking score). The pose with the lowest energy is considered the most favorable binding mode. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed to understand the binding mechanism.
Inhibition of EBV Activation Assay
This protocol is used to screen for compounds that can prevent the reactivation of the Epstein-Barr virus from its latent state.[5][6]
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium with 10% FBS.
-
Assay Procedure:
-
Raji cells are seeded in a 24-well plate.
-
The cells are pre-treated with various concentrations of the test compound (e.g., Niaziminin) for a short period (e.g., 30 minutes).
-
A tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) and sodium butyrate are added to induce the EBV lytic cycle.
-
The cells are incubated for 48 hours.
-
-
Detection of EBV Activation:
-
The cells are harvested, washed, and smeared onto slides.
-
The expression of EBV Early Antigen (EBV-EA), a marker of lytic cycle activation, is detected using indirect immunofluorescence. This involves using a primary antibody from a high-titer EBV-positive patient serum and a secondary FITC-conjugated anti-human IgG antibody.
-
-
Data Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibition rate is calculated relative to the promoter-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. saudijournals.com [saudijournals.com]
- 3. In-Silico Validation of this compound-A Against Proinflammatory Mediator: Anti-Proliferative Potential | Scholars Middle East Publishers [saudijournals.com]
- 4. Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niaziminin, a thiocarbamate from the leaves of Moringa oleifera, holds a strict structural requirement for inhibition of tumor-promoter-induced Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant, Anti-Inflammatory and Anti-Apoptotic Activities of Nesfatin-1: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, and its related compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and other thiocarbamates, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Quantitative Data on Biological Activities
The biological activities of this compound and related thiocarbamates have been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of their potency and selectivity.
Table 1: Antileishmanial and Cytotoxic Activities of this compound
| Compound | Activity | Cell Line/Organism | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Antileishmanial | Leishmania spp. | 5.25 | - | - | [1] |
| This compound | Cytotoxicity | Mammalian cells | - | 31.6 | 6.02 | [1] |
Table 2: Anti-proliferative and Pro-inflammatory Mediator Inhibition by this compound-A (In Silico Data)
| Compound | Target | Docking Score (kcal/mol) | Reference |
| This compound-A | VEGF-1 | -7 | [2] |
| This compound-A | AURKA | -6.11 | [2] |
Table 3: Hypotensive Activity of Thiocarbamates from Moringa oleifera
| Compound | Activity | Experimental Model | Dosage | Effect | Reference |
| Thiocarbamate Glycosides | Hypotensive | Not Specified | Not Specified | Demonstrated hypotensive activity | [3] |
Key Signaling Pathways
The biological effects of this compound and related thiocarbamates are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood and proposed mechanisms of action.
Niazimicin's Proposed Neuroprotective Signaling Pathway
Caption: Proposed mechanism of niazimicin-mediated neuroprotection.
Thiocarbamate (PDTC) Inhibition of the NF-κB Signaling Pathway
Caption: PDTC inhibits NF-κB activation by preventing IκB degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature concerning this compound and related thiocarbamates.
In Vitro Antileishmanial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes and the 50% cytotoxic concentration (CC50) against mammalian cells.
Materials:
-
Leishmania spp. promastigotes
-
Mammalian cell line (e.g., J774A.1 macrophages)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin solution
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Promastigote Assay (IC50):
-
Seed Leishmania promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control[4][5].
-
-
Cytotoxicity Assay (CC50):
-
Seed mammalian cells (e.g., J774A.1 macrophages) in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C with 5% CO2 for 24-48 hours.
-
Perform a cell viability assay, such as the MTT or resazurin assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control[4][5].
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the CC50 value by the IC50 value (SI = CC50 / IC50)[4]. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.
-
In Vitro Anti-Inflammatory Activity Assay (Egg Albumin Denaturation Assay)
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound
-
Aspirin (as a standard drug)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and the standard drug.
-
Mix 0.2 mL of egg albumin solution with 2.8 mL of the test compound/standard drug solution at different concentrations.
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
In Vitro Cytotoxicity Assays (MTT and LDH Assays)
Objective: To evaluate the cytotoxic effects of a compound on a cell line.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
LDH Assay Protocol:
-
Plate and treat cells as described in the MTT protocol.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light.
-
Add a stop solution (if provided in the kit).
-
Measure the absorbance at the recommended wavelength.
-
Cytotoxicity is calculated based on the amount of LDH released into the medium.
Molecular Docking Studies Protocol
Objective: To predict the binding affinity and interaction of a ligand (e.g., this compound-A) with a target protein in silico.
General Workflow:
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the ligand.
-
Optimize the ligand's geometry and assign appropriate charges using computational chemistry software.
-
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein from a database (e.g., Protein Data Bank).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the binding mechanism.
-
Conclusion
This compound and related thiocarbamates represent a promising class of natural products with a wide spectrum of biological activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as NF-κB, opens new avenues for the design of targeted therapies for a variety of diseases, including infectious diseases, inflammatory disorders, and neurodegenerative conditions. Future studies should focus on more extensive in vivo efficacy and safety evaluations, as well as detailed investigations into the structure-activity relationships of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. Fully acetylated carbamate and hypotensive thiocarbamate glycosides from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Initial Screening of Niazinin and Related Moringa oleifera Compounds for Anticancer Properties: A Technical Guide
Disclaimer: Direct experimental data on the anticancer properties of the isolated compound Niazinin is limited in publicly available scientific literature. The majority of current research focuses on in-silico (computational) studies of this compound A and the broader anticancer activities of extracts from Moringa oleifera, the plant from which this compound is derived. This guide provides a comprehensive overview of the existing research on Moringa oleifera and its constituents, including this compound-related compounds, to serve as a proxy for an initial screening assessment.
Introduction
Moringa oleifera, often referred to as the "miracle tree," is a plant rich in a variety of bioactive compounds, including thiocarbamates, isothiocyanates, flavonoids, and phenolic acids. Among these are this compound, Niazimicin, and Niazirin, which are thought to contribute to the plant's medicinal properties.[1][2] Preliminary studies, primarily with crude extracts of Moringa oleifera and some of its isolated compounds, have suggested potential anticancer activities, including the ability to suppress the development of cancer cells.[3][4] This technical guide will synthesize the available data on the initial screening of Moringa oleifera extracts and its constituents for their anticancer properties, with a focus on in vitro and in vivo findings, experimental methodologies, and implicated signaling pathways.
In-Silico Analysis of this compound A
A notable in-silico study investigated the anti-proliferative potential of this compound A through molecular docking.[5] The study predicted that this compound A could exhibit inhibitory effects on key proteins involved in cancer progression, specifically Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and Aurora Kinase A (AURKA).[5] The docking scores, which indicate the binding affinity of this compound A to these protein targets, are summarized in the table below.
| Target Protein | Ligand | Docking Score (kcal/mol) |
| VEGFR-1 | This compound A | -7.0 |
| AURKA | This compound A | -6.11 |
| Table 1: Molecular Docking Scores of this compound A with Cancer-Related Protein Targets.[5] |
These computational findings suggest that this compound A may interfere with angiogenesis and cell cycle regulation, warranting further experimental validation.[5]
In Vitro Cytotoxicity of Moringa oleifera Extracts
Various studies have evaluated the cytotoxic effects of Moringa oleifera extracts on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these assessments.
| Cancer Cell Line | Extract Type | IC50 Value | Reference |
| Human Myeloma (U266B1) | Methanol | 0.32 µg/mL | [6] |
| Cervical Cancer (HeLa) | Aqueous | 70 µg/mL | [6] |
| Lung Cancer (A549) | Water Soluble | 166.7 µg/mL | [6] |
| Breast Cancer (T-47D) | Methanol | 45.33 ± 5.2 µg/mL | [7] |
| Breast Cancer (MDA-MB-231) | Methanol | 24.44 ± 3 µg/mL | [7] |
| Table 2: In Vitro Cytotoxicity (IC50) of Moringa oleifera Leaf Extracts on Various Cancer Cell Lines. |
These results indicate that extracts from Moringa oleifera can inhibit the proliferation of cancer cells in a dose-dependent manner.[6][7] The methanolic extracts appear to be particularly potent against breast cancer cell lines.[7]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Moringa oleifera extract or isolated compound (e.g., this compound, if available) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Research on Moringa oleifera extracts and its constituents suggests that their anticancer effects are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis
Moringa oleifera extracts have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][9] This is a crucial mechanism for eliminating cancerous cells. The process often involves the generation of reactive oxygen species (ROS), leading to DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[9]
Cell Cycle Arrest
Some studies have indicated that Moringa oleifera extracts can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, methanolic extracts have been observed to induce G2/M phase arrest in breast cancer cells.[7]
Anti-Angiogenic Potential
The in-silico analysis of this compound A suggests a potential anti-angiogenic mechanism through the inhibition of VEGFR-1.[5] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By blocking VEGFR-1, this compound A may disrupt the signaling cascade that promotes the development of a blood supply to the tumor.
In Vivo Studies
While in vitro studies provide valuable initial screening data, in vivo studies are crucial for assessing the efficacy and safety of potential anticancer agents in a living organism. Some studies have investigated the effects of Moringa oleifera extracts in animal models.
For instance, one study on a B16F10 mouse melanoma model found that oral administration of hydromethanolic and methanolic extracts of Moringa oleifera fruits and leaves at a dose of 500 mg/kg for 15 days resulted in a significant delay in tumor growth.[10] The methanolic fruit extract showed a more effective regression of tumors compared to other extracts.[10]
Conclusion
The initial screening of compounds from Moringa oleifera, including the conceptual basis for this compound's activity, reveals a promising landscape for anticancer drug discovery. While direct experimental evidence for this compound is still emerging, the broader research on Moringa oleifera extracts demonstrates significant cytotoxic, pro-apoptotic, and anti-proliferative effects across various cancer cell lines. The in-silico data for this compound A further points towards specific molecular targets that are critical in cancer progression. Future research should focus on the isolation and rigorous experimental evaluation of this compound and its related compounds to validate these preliminary findings and elucidate their precise mechanisms of action. Such studies will be instrumental in determining their potential as viable candidates for further preclinical and clinical development.
References
- 1. espublisher.com [espublisher.com]
- 2. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moringa: 15 possible benefits, side effects, and risks [medicalnewstoday.com]
- 4. Moringa oleifera: A Review on the Antiproliferative Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. The In Vitro and In Vivo Anticancer Properties of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer and Medicinal Potentials of Moringa Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferation and induction of apoptosis by Moringa oleifera leaf extract on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Niazinin: A Technical Guide to its Role in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, is emerging as a compound of significant interest in the field of inflammation research and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key inflammatory pathways. While direct quantitative data on this compound is still being established, this document synthesizes available information on closely related isothiocyanates from Moringa oleifera to present a detailed picture of its potential mechanisms of action. This guide covers the inhibition of pro-inflammatory enzymes, the modulation of critical signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. Detailed experimental protocols for assessing these activities and quantitative data from related compounds are provided to support further research and development efforts.
Introduction
This compound is a naturally occurring thiocarbamate glycoside found in the leaves of the Moringa oleifera plant. Moringa oleifera, often referred to as the "miracle tree," has a long history of use in traditional medicine for treating a variety of ailments, many of which are associated with inflammation. The anti-inflammatory properties of Moringa extracts are attributed to a rich profile of bioactive compounds, including flavonoids, phenolic acids, and a unique class of isothiocyanates, to which this compound belongs.
The chemical structure of this compound, characterized by a thiocarbamate group linked to a rhamnose sugar moiety, distinguishes it from the more commonly studied isothiocyanates like sulforaphane. It is hypothesized that this structure contributes to its stability and bioavailability, making it a compelling candidate for therapeutic development. This guide will delve into the molecular mechanisms by which this compound and related Moringa isothiocyanates are believed to exert their anti-inflammatory effects.
Modulation of Key Inflammatory Pathways
The anti-inflammatory activity of this compound and related Moringa isothiocyanates is thought to be mediated through their interaction with multiple signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on Moringa isothiocyanates have demonstrated their ability to inhibit the NF-κB pathway. This inhibition is primarily achieved by preventing the degradation of the inhibitor of κBα (IκBα), which otherwise releases the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate gene transcription. By stabilizing IκBα, Moringa isothiocyanates effectively block the nuclear translocation and DNA binding of NF-κB.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes pathways like ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Evidence suggests that Moringa isothiocyanates can modulate MAPK signaling. Specifically, they have been shown to inhibit the phosphorylation of key kinases in these pathways, thereby downregulating the expression of downstream inflammatory targets such as COX-2 and iNOS.
Interaction with the JAK-STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling initiated by cytokines and growth factors. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Studies on Moringa extracts and their constituents have indicated a modulatory effect on the JAK-STAT pathway. It is proposed that these compounds can interfere with the phosphorylation of STAT proteins, which is a critical step for their dimerization, nuclear translocation, and subsequent activation of target gene expression.
Quantitative Data on Anti-inflammatory Activity
While specific quantitative data for this compound's anti-inflammatory activity is limited, studies on structurally related isothiocyanates from Moringa oleifera provide valuable insights into its potential potency. The following tables summarize the available data.
Table 1: Inhibition of Pro-inflammatory Markers by Moringa Isothiocyanates
| Compound | Marker | Assay System | IC50 Value (µM) | Reference |
| 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (RBITC) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 0.96 ± 0.23 | |
| 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 14.43 | |
| 4-[(4'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 2.71 |
Disclaimer: The data presented above is for isothiocyanates structurally related to this compound and should be considered indicative of potential activity. Further studies are required to determine the specific IC50 values for this compound.
Table 2: Qualitative Effects of Moringa Isothiocyanates on Inflammatory Mediators
| Compound/Extract | Target | Effect | Cell/Animal Model | Reference |
| Moringa Isothiocyanates | iNOS, IL-1β | Decreased gene expression | RAW 264.7 macrophages | |
| Moringa Isothiocyanates | TNF-α | Decreased production | RAW 264.7 macrophages | |
| Moringin (a Moringa isothiocyanate) | NF-κB | Inhibited nuclear translocation | SH-SY5Y cells | |
| Moringa Seed Extract | IL-1β, IL-6 | Decreased gene expression | RAW 264.7 macrophages | |
| Moringa Alkaloid Extract | JAK2/STAT3 | Decreased phosphorylation | A549 cells |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of compounds like this compound.
NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol describes a method to quantify the inhibition of NF-κB activation using a luciferase reporter gene assay.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare a solution of an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) in cell culture medium. Add the stimulus to the wells containing the cells and this compound. Include positive (stimulus only) and negative (vehicle only) controls.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., protein concentration or a viability assay). Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
COX-2 and Lipoxygenase Inhibition Assays
These protocols outline methods to determine the direct inhibitory effect of this compound on the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.
Methodology (COX-2 Inhibition):
-
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the kit's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and this compound solution. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product formation over time using a plate reader at the appropriate wavelength for the detection method used in the kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of COX-2 inhibition relative to the vehicle control and calculate the IC50 value.
Methodology (Lipoxygenase Inhibition):
-
Enzyme and Substrate Preparation: Use soybean lipoxygenase as the enzyme source. Prepare a solution of the enzyme in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a solution of the substrate, linoleic acid.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure: In a quartz cuvette, mix the buffer, lipoxygenase enzyme, and this compound solution. Incubate for a few minutes.
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.
-
Detection: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the percentage of lipoxygenase inhibition and the IC50 value.
Cytokine Production Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production from immune cells.
Methodology:
-
Cell Culture and Plating: Culture immune cells such as RAW 264.7 macrophages or primary human peripheral blood mononuclear cells (PBMCs) and plate them in a 24- or 48-well plate.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like LPS (1 µg/mL).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., TNF-α, IL-6) on the collected supernatants, following the manufacturer's protocol for the ELISA kit.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production for each this compound concentration and determine the IC50 value.
Western Blot Analysis for MAPK and JAK-STAT Pathway Activation
This protocol describes the use of Western blotting to detect the phosphorylation status of key proteins in the MAPK and JAK-STAT signaling pathways.
Methodology:
-
Cell Culture, Treatment, and Stimulation: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with this compound followed by stimulation with a relevant agonist (e.g., LPS for MAPK, a cytokine like IFN-γ for JAK-STAT).
-
Protein Extraction: Lyse the cells at various time points after stimulation using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p38, phospho-STAT1) and also with antibodies for the total forms of these proteins as loading controls.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band for each sample. Compare the levels of phosphorylation in this compound-treated samples to the stimulated control to determine the inhibitory effect.
Conclusion and Future Directions
This compound, a thiocarbamate glycoside from Moringa oleifera, holds considerable promise as a modulator of inflammatory pathways. The available evidence, primarily from studies on related Moringa isothiocyanates, strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways. The quantitative data on related compounds indicate a potent inhibitory activity on key inflammatory mediators.
To fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Direct assessment of the anti-inflammatory activity of purified this compound in a wide range of in vitro and in vivo models of inflammation to determine its specific IC50 values and efficacy.
-
Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for its anti-inflammatory activity and to optimize its potency and selectivity.
Preliminary Studies on the Antileishmanial Effects of Niazinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the antileishmanial properties of Niazinin, a thiocarbamate glycoside isolated from Moringa oleifera. The document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the initial findings, experimental methodologies, and potential avenues for further investigation.
Quantitative Data Summary
The initial in vitro studies on this compound have provided key quantitative data regarding its efficacy against Leishmania donovani and its toxicity profile. These findings are summarized in the table below, offering a clear comparison of the compound's activity.
| Compound | Target Organism/Cell Line | Assay | Parameter | Value | Reference |
| This compound | Leishmania donovani (promastigotes) | Antileishmanial Susceptibility | IC50 | 5.25 µM | [1][2] |
| This compound | Not Specified in Abstract | Cytotoxicity | CC50 | 31.6 µM | [1] |
Note: The specific cell line used for the CC50 determination was not detailed in the initial abstracts. Access to the full study is required for complete information.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the preliminary studies on this compound.
In Vitro Antileishmanial Susceptibility Assay against Leishmania donovani Promastigotes
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania donovani using a colorimetric MTT assay.
Materials:
-
Leishmania donovani promastigotes (late log phase)
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Humidified incubator (25°C)
-
Microplate reader
Procedure:
-
Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% FBS at 25°C until they reach the late logarithmic phase of growth.
-
Plate Seeding: The promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final concentration of 1 x 106 cells/mL. 100 µL of the cell suspension is then seeded into each well of a 96-well microtiter plate.
-
Compound Addition: A serial dilution of this compound is prepared from the stock solution. 100 µL of each dilution is added to the respective wells in triplicate. Control wells containing medium only (blank), cells with DMSO (vehicle control), and cells without any treatment (negative control) are also included.
-
Incubation: The plate is incubated for 72 hours at 25°C in a humidified incubator.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours under the same conditions.
-
Formazan Solubilization: After the incubation with MTT, 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at room temperature in the dark.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound compared to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line, such as murine macrophages (e.g., J774A.1), using the MTT assay.
Materials:
-
Murine macrophage cell line (e.g., J774A.1)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Macrophages are cultured in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Plate Seeding: The cells are harvested, counted, and seeded into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of medium. The plate is incubated for 24 hours to allow for cell adherence.
-
Compound Addition: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound in triplicate. Control wells are also included as described in the antileishmanial assay.
-
Incubation: The plate is incubated for 48-72 hours under standard culture conditions.
-
MTT Assay: The subsequent steps of MTT addition, formazan solubilization, and absorbance reading are performed as described in the protocol for the antileishmanial assay (steps 5-7).
-
Data Analysis: The percentage of cytotoxicity is calculated for each concentration of this compound relative to the untreated control. The CC50 value is determined using a dose-response curve analysis as previously described.
Signaling Pathways and Experimental Workflows
While the specific mechanism of action of this compound against Leishmania has not yet been elucidated, several signaling pathways are known to be crucial for the parasite's survival and are considered potential drug targets. The following diagrams illustrate a general experimental workflow for antileishmanial drug screening and a key signaling pathway in Leishmania.
Caption: Experimental workflow for in vitro antileishmanial screening and cytotoxicity assessment.
Caption: Hypothetical targeting of the Leishmania PI3K/Akt survival pathway by this compound.
The PI3K/Akt signaling pathway is crucial for the survival of Leishmania within the host macrophage by inhibiting apoptosis. This compound could potentially exert its antileishmanial effect by interfering with this or other critical survival pathways. Further research is necessary to elucidate the precise mechanism of action.
This technical guide consolidates the currently available preliminary data on the antileishmanial effects of this compound. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at fully characterizing the therapeutic potential of this natural compound.
References
An In-depth Technical Guide on the Pharmacokinetic Profile of Niazinin A in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of Niazinin A, a nitrile glycoside isolated from Moringa oleifera, in preclinical models. This compound A has garnered interest for its potential therapeutic properties, making the characterization of its absorption, distribution, metabolism, and excretion (ADME) crucial for further drug development. This document summarizes key quantitative data, details experimental protocols from published studies, and provides visualizations of experimental workflows.
Pharmacokinetic Profile of this compound A in Rats
The primary preclinical pharmacokinetic data for this compound A comes from a study conducted in rats, which established its absolute bioavailability and dose proportionality.
The following table summarizes the key pharmacokinetic parameters of this compound A (referred to as niazirin in the study) in rats after oral and intravenous administration.
| Pharmacokinetic Parameter | Oral Administration (5 mg/kg) | Oral Administration (20 mg/kg) | Oral Administration (40 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 335.6 ± 102.7 | 1282.5 ± 265.4 | 2586.7 ± 543.8 | - |
| Tmax (h) | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.0 ± 0.4 | - |
| AUC0-t (ng·h/mL) | 987.4 ± 210.5 | 4567.8 ± 987.6 | 8012.3 ± 1543.2 | 2108.9 ± 456.7 |
| AUC0-∞ (ng·h/mL) | 1023.7 ± 225.8 | 4689.1 ± 1023.4 | 8234.5 ± 1601.9 | 2197.6 ± 489.3 |
| t1/2 (h) | 2.8 ± 0.9 | 3.1 ± 0.8 | 3.5 ± 1.1 | 2.5 ± 0.7 |
| Absolute Bioavailability (%) | 46.78 | 52.61 | 48.28 | - |
Data sourced from a pharmacokinetic study of niazirin in rats. Note: The study uses the name "niazirin."[1]
The study in rats indicated a good dose-proportionality for this compound A in the tested oral dose range of 5 to 40 mg/kg. The area under the curve (AUC) and maximum concentration (Cmax) increased linearly with the dose, as demonstrated by the high correlation coefficients (r²) of the regression equations for AUC0−∞ (y = 177.39x + 99.716, r² = 0.9962) and Cmax (y = 63.152x + 19.531, r² = 0.9961).[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the protocols used in the pharmacokinetic evaluation of this compound A in rats.
-
Species: Sprague-Dawley rats
-
Number of Animals: A cohort of rats was used for the study, divided into groups for oral and intravenous administration.
-
Housing and Acclimatization: Standard laboratory conditions were maintained, with a 12-hour light/dark cycle and free access to food and water. Animals were fasted overnight before the experiment.
-
Oral (p.o.) Administration: this compound A was administered via oral gavage at doses of 5, 20, and 40 mg/kg.[1]
-
Intravenous (i.v.) Administration: For the determination of absolute bioavailability, a 5 mg/kg dose of this compound A was administered intravenously.[1]
-
Sampling Time Points: Blood samples were collected from the tail vein at predetermined time points post-dosing.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound A in rat plasma.[1]
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).[1]
-
MRM Transitions: The precursor-to-product ion transitions monitored were m/z 278.1 → 130.8 for this compound A.[1]
-
Internal Standard (IS): An appropriate internal standard was used for quantification.
-
Sample Preparation: Plasma samples were prepared using a protein precipitation method.
-
Method Validation: The method was validated for linearity, precision, accuracy, recovery, and stability, with intra- and inter-day precision (RSD) being less than 11.53% and accuracy (RE) ranging from 6.20% to 9.68%.[1] The extraction recoveries were reported to be between 87.92% and 91.82%.[1]
-
Software: Pharmacokinetic parameters were calculated using a non-compartmental analysis (NCA) model with appropriate software.
-
Parameters Calculated: Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 were determined from the plasma concentration-time profiles.
-
Absolute Bioavailability (F%): Calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
In-Silico Pharmacokinetic and Toxicity Profile
An in-silico study of this compound A suggested a favorable pharmacokinetic profile with no major anticipated toxic effects.[2] However, it is crucial to note that these are computational predictions and require experimental validation in preclinical models.
Future Directions in Preclinical Research
While the existing data provides a foundational understanding of this compound A's pharmacokinetics in rats, further in-depth studies are necessary for a comprehensive ADME profile. Future research should focus on:
-
Distribution: Investigating the tissue distribution of this compound A to identify target organs and potential sites of accumulation.
-
Metabolism: Identifying the major metabolites of this compound A and the enzyme systems responsible for its biotransformation.
-
Excretion: Determining the primary routes of elimination (renal, biliary) of the parent compound and its metabolites.
-
Pharmacokinetics in Other Species: Evaluating the pharmacokinetic profile in non-rodent species to assess interspecies differences.
Visualizations
Caption: Workflow of the preclinical pharmacokinetic study of this compound A in rats.
References
Niazirin's Impact on Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of chronic diseases, including diabetic complications like atherosclerosis. The scientific community is continuously exploring natural compounds for their potential to mitigate oxidative stress. Niazirin, a nitrile glycoside isolated from Moringa oleifera, has emerged as a compound of interest for its antioxidant properties. This technical guide provides an in-depth overview of the current understanding of Niazirin's effects on oxidative stress pathways, with a focus on its mechanism of action, supported by experimental data and detailed protocols. While direct evidence linking Niazirin to the Nrf2 pathway is currently limited, this guide also explores the established role of other Moringa oleifera compounds in activating this critical antioxidant response pathway.
Mechanism of Action: The PKCζ/Nox4 Signaling Pathway
Current research indicates that Niazirin exerts its antioxidant effects primarily through the modulation of the Protein Kinase C zeta (PKCζ) and NADPH oxidase 4 (Nox4) signaling pathway. In hyperglycemic conditions, often associated with diabetes, there is an overactivation of PKCζ. This leads to the upregulation of Nox4, a key enzyme responsible for producing reactive oxygen species (ROS). The resulting increase in ROS contributes to cellular damage and the progression of diseases such as atherosclerosis.
Niazirin has been shown to intervene in this pathway by inhibiting the high glucose-induced phosphorylation of PKCζ at Thr410, which is a crucial step in its activation. By preventing PKCζ activation, Niazirin subsequently downregulates the expression of Nox4. This leads to a significant reduction in ROS production, thereby alleviating oxidative stress.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Niazinin from Moringa oleifera Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moringa oleifera, often referred to as the "miracle tree," is a plant rich in a variety of bioactive compounds with significant medicinal potential. Among these are a group of thiocarbamate and carbamate glycosides, including Niazinin, Niaziminin, and Niazimicin, which have demonstrated a range of biological activities, including hypotensive, anti-inflammatory, and antileishmanial effects.[1][2][3] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Moringa oleifera, compiled from established methodologies for structurally related compounds.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of this compound-related compounds from Moringa oleifera. These values can serve as a benchmark for the expected yield and purity when following the provided protocols.
Table 1: Extraction and Purification Yield of this compound-Related Compounds
| Compound | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| Niazirin | Chloroform extract of Moringa oleifera fruits | Not specified in detail | Fast Centrifugal Partition Chromatography | 70 mg from 1 g of crude extract | 94.8% | [4] |
| Niazimicin | Ethyl acetate fraction of Moringa oleifera seeds | Maceration with 70% ethanol | Vacuum Liquid Chromatography and Silica Gel Column Chromatography | 0.71 g from 3.5 g of ethyl acetate fraction | 96.6% | [5] |
| Moringa oleifera micine (likely a mixture of related glycosides) | 50 kg of dried Moringa oleifera leaves | Hot water extraction | Macroporous resin adsorption and crystallization | 7.4 kg (coarse crystallization) | 99.1% (after recrystallization) |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from Moringa oleifera leaves. The protocol is adapted from established methods for the isolation of structurally similar compounds, such as Niazimin A.[6]
Protocol 1: Extraction of Crude this compound from Moringa oleifera Leaves
1. Sample Preparation:
- Collect fresh, healthy leaves of Moringa oleifera.
- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
- Shade-dry the leaves at room temperature for 7-10 days or until they are crisp.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Reflux Extraction:
- Place the powdered Moringa oleifera leaves in a round-bottom flask.
- Add a 70% ethanol-water solution to the flask in a 1:15 (w/v) ratio (e.g., 100 g of powder in 1.5 L of solvent).
- Heat the mixture to reflux for 2 hours with constant stirring.
- Allow the mixture to cool to room temperature.
- Filtration:
- Filter the cooled mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
- Collect the filtrate (the ethanol-water extract).
- Concentration:
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated medicinal liquid.
Protocol 2: Purification of this compound
1. Liquid-Liquid Extraction:
- Transfer the concentrated medicinal liquid from Protocol 1 to a separatory funnel.
- Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
- Allow the layers to separate and collect the upper ethyl acetate layer.
- Repeat the extraction with ethyl acetate two more times to ensure complete extraction of the target compounds.
- Combine all the ethyl acetate fractions.
- Recover the ethyl acetate under reduced pressure at a temperature below 40°C to obtain the crude ethyl acetate extract.
2. Silica Gel Column Chromatography:
- Column Preparation:
- Prepare a silica gel column (60-120 mesh) using a suitable solvent such as n-hexane.
- Sample Loading:
- Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase.
- Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
- Carefully load the dried sample onto the top of the prepared silica gel column.
- Gradient Elution:
- Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A suggested gradient is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).
- Collect fractions of the eluate in separate test tubes.
- Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1).
- Visualize the spots under UV light or by using a suitable staining reagent.
- Combine the fractions that show a pure spot corresponding to this compound.
- Final Concentration:
- Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.
Visualization of Experimental Workflow and a Postulated Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound from Moringa oleifera leaves.
Caption: Workflow for this compound Extraction and Purification.
Postulated Anti-Inflammatory Signaling Pathway of this compound
This compound has been reported to possess anti-inflammatory properties.[1] While the specific molecular targets are still under investigation, a plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The following diagram illustrates this hypothetical pathway.
Caption: Postulated NF-κB Inhibitory Pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel hypotensive agents, niazimin A, niazimin B, Niazicin A and Niazicin B from Moringa oleifera: isolation of first naturally occurring carbamates | Semantic Scholar [semanticscholar.org]
- 3. Phytochemistry and Pharmacology of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN117843698A - A method for extracting niazimin A from Moringa oleifera extract and its application - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Niazinin and Related Compounds by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niazinin and its related compounds, such as niazimicin and niazirin, are bioactive molecules isolated from Moringa oleifera. These compounds have garnered significant interest due to their potential therapeutic properties, including hypotensive, anti-inflammatory, and anti-diabetic activities.[1] Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and further drug development. This application note provides a detailed protocol for the quantitative analysis of niazimicin and niazirin using a robust and sensitive HPLC-MS/MS method.
Experimental Protocols
Quantification of Niazimicin in Moringa oleifera Seeds and Leaves
This protocol is based on a validated UPLC-MS/MS method for the standardization of niazimicin content.[2][3]
a. Sample Preparation (Solid Samples)
-
Extraction: Weigh 1 gram of powdered Moringa oleifera seeds or leaves.
-
Add 10 mL of ethanol to the powder.
-
Sonicate the mixture for 60 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Re-extract the pellet twice more with 10 mL of ethanol each time.
-
Combine the supernatants and evaporate to dryness under a vacuum.
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Ultra-High Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[4]
Table 1: HPLC Parameters for Niazimicin Analysis [2][3]
| Parameter | Condition |
| Column | C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 35-55% B over 7 minutes |
| Flow Rate | Not specified, typical for UPLC |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
Table 2: MS/MS Parameters for Niazimicin and Internal Standard (Desipramine) [2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Niazimicin | 358.05 | 106.86 | 25 |
| Desipramine (IS) | 266.38 | 193.04 | 40 |
c. Method Validation Summary
Table 3: Quantitative Performance for Niazimicin Analysis [2][3][4]
| Parameter | Result |
| Linearity Range | 0.05 - 100 µg/mL |
| LOD | 0.02 µg/mL |
| LOQ | 0.05 µg/mL |
| Intra-day Precision (%RSD) | 3.32 - 9.96% |
| Inter-day Precision (%RSD) | 1.26 - 6.84% |
| Accuracy (% Recovery) | 95.8 - 104.2% |
Quantification of Niazirin in Rat Plasma
This protocol is adapted from a UPLC-MS/MS method developed for pharmacokinetic studies of niazirin.[1][5]
a. Sample Preparation (Plasma)
-
Protein Precipitation: To a 100 µL aliquot of rat plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
b. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in negative mode[1][5]
Table 4: HPLC Parameters for Niazirin Analysis [1]
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18 (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Not specified in detail, requires optimization |
| Flow Rate | Not specified |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
Table 5: MS/MS Parameters for Niazirin and Internal Standard [1][5]
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
| Niazirin | 278.1 | 130.8 |
| Internal Standard | 316.9 | 271.0 |
c. Method Validation Summary
Table 6: Quantitative Performance for Niazirin Analysis in Rat Plasma [1][5]
| Parameter | Result |
| Intra-day Precision (%RSD) | < 11.53% |
| Inter-day Precision (%RSD) | < 11.53% |
| Accuracy (RE%) | -6.20% to 9.68% |
| Extraction Recovery | 87.92% - 91.82% |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound-related compounds using HPLC-MS/MS.
Caption: Workflow for HPLC-MS/MS Quantification.
Biological Activity Context
While a specific signaling pathway for this compound is not yet fully elucidated, its therapeutic effects are likely mediated through various cellular mechanisms. For instance, its hypotensive effects may involve modulation of vascular smooth muscle contraction, potentially through calcium channel blockade or nitric oxide signaling. Its anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The diagram below represents a generalized logical relationship of how a bioactive compound like this compound might exert its effects.
Caption: Potential Mechanisms of this compound Action.
Conclusion
The HPLC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative analysis of niazimicin and niazirin in different biological matrices. These protocols can be readily adapted for the analysis of other related this compound compounds. The provided workflows and diagrams offer a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Niazinin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, has garnered scientific interest due to its potential therapeutic properties.[1] Emerging research suggests that this compound possesses promising anti-inflammatory, antileishmanial, and antiproliferative activities.[1][2] In silico studies have indicated its potential to inhibit key targets in cancer progression, such as VEGFR1, suggesting an anti-angiogenic mechanism.[2] These findings underscore the need for robust in vitro assays to elucidate and quantify the bioactivity of this compound for further drug development and mechanistic studies.
These application notes provide a detailed protocol for determining the cytotoxic and apoptotic effects of this compound on a cancer cell line. The primary assay for cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[3][4] To further investigate the mechanism of cell death, a secondary assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, is described.
Experimental Workflow
The overall workflow for assessing the in vitro bioactivity of this compound involves initial cytotoxicity screening to determine the effective dose range, followed by a more specific assay to elucidate the mechanism of cell death, such as apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Stabilization and Anticancer Enhancing Activity of the Peptide Nisin by Cyclodextrin-Based Nanosponges against Colon and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Study of Niazinin: A Thiocarbamate Glycoside from Moringa oleifera
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Niazinin is a thiocarbamate glycoside isolated from the leaves and other parts of Moringa oleifera, a plant renowned for its extensive medicinal properties. Research has identified this compound and its related compounds, such as Niaziminin and Niazimicin, as possessing a range of promising biological activities. These include anti-inflammatory, antipyretic, hypotensive, and anticancer effects. This document provides detailed protocols for in vivo studies of this compound in animal models to facilitate further research and drug development. The information is compiled from existing literature on this compound and related compounds, as well as established preclinical screening models.
Data Presentation
The following tables summarize the quantitative data from in vivo studies involving this compound and related thiocarbamate glycosides from Moringa oleifera.
Table 1: Hypotensive Activity of a Mixture of Niazimicin and Niaziminin in Anesthetized Rats
| Dosage (mg/kg, i.v.) | Animal Model | Parameter Measured | Outcome |
| 2-16 | Anesthetized Rats | Mean Arterial Blood Pressure | Dose-dependent decrease[1] |
| 2-16 | Anesthetized Rats | Heart Rate | Dose-dependent decrease[1] |
Table 2: Anti-cancer Activity of Moringa oleifera Leaf and Fruit Extracts (Containing Niaziminin and Niazimicin) in a Mouse Melanoma Model
| Extract and Dosage | Animal Model | Tumor Cell Line | Key Findings |
| Hydromethanolic & Methanolic Extracts (500 mg/kg & 1 g/kg, oral) | Hybrid (C57BL X Swiss albino) mice | B16F10 melanoma | Significant increase in tumor volume doubling time and growth delay.[2][3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for the specific investigation of this compound.
Protocol 1: Evaluation of Hypotensive Activity
This protocol is based on studies of thiocarbamate glycosides from Moringa oleifera.[1]
1. Animal Model:
-
Species: Wistar rats
-
Weight: 250-300g
-
Anesthesia: Pentobarbitone sodium (60 mg/kg, intraperitoneal)
2. Experimental Groups:
-
Control Group: Vehicle (e.g., saline)
-
This compound Treatment Groups: Multiple groups with increasing doses of this compound (e.g., 2, 4, 8, 16 mg/kg)
-
Positive Control: A known hypotensive agent
3. Procedure:
-
Anesthetize the rats.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 20 minutes after surgery.
-
Record baseline mean arterial blood pressure and heart rate.
-
Administer this compound or vehicle intravenously (i.v.).
-
Continuously monitor and record blood pressure and heart rate for a defined period (e.g., 60 minutes) post-administration.
4. Data Analysis:
-
Calculate the percentage change in mean arterial blood pressure and heart rate from the baseline for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the control and treated groups.
Protocol 2: Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for screening acute anti-inflammatory activity.[4][5][6]
1. Animal Model:
-
Species: Wistar rats or Swiss albino mice
-
Weight: 150-200g (rats), 20-25g (mice)
2. Experimental Groups:
-
Control Group: Vehicle (e.g., saline)
-
This compound Treatment Groups: At least three different doses of this compound administered orally or intraperitoneally.
-
Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium).
3. Procedure:
-
Administer this compound, vehicle, or the standard drug to the respective groups.
-
After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
-
Analyze the data using appropriate statistical tests to determine the significance of the anti-inflammatory effect.
Protocol 3: Evaluation of Antipyretic Activity (Brewer's Yeast-Induced Pyrexia)
This is a common model for assessing the antipyretic potential of test compounds.[7][8][9]
1. Animal Model:
-
Species: Wistar rats
-
Weight: 150-200g
2. Experimental Groups:
-
Control Group: Vehicle (e.g., saline)
-
This compound Treatment Groups: At least three different doses of this compound administered orally.
-
Positive Control: A standard antipyretic drug (e.g., Paracetamol or Aspirin).
3. Procedure:
-
Record the basal rectal temperature of each rat using a digital thermometer.
-
Induce pyrexia by subcutaneous injection of a 20% aqueous suspension of Brewer's yeast (10 ml/kg).
-
After 18 hours, re-measure the rectal temperature. Select animals with a temperature increase of at least 0.5°C for the study.
-
Administer this compound, vehicle, or the standard drug to the respective groups.
-
Record the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.
4. Data Analysis:
-
Calculate the reduction in rectal temperature for each group at different time points.
-
Use statistical analysis to compare the effects of this compound with the control and standard drug groups.
Mandatory Visualizations
Signaling Pathway Diagram
While direct in vivo evidence for this compound's effect on specific signaling pathways is still emerging, the anti-inflammatory properties of Moringa oleifera extracts are often linked to the modulation of the NF-κB pathway.[10][11][12] This pathway is a critical regulator of the inflammatory response.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory effects of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound's pharmacological activities.
Conclusion
The protocols and data presented herein provide a foundational framework for conducting in vivo studies on this compound. While direct and comprehensive in vivo data for purified this compound is still limited, the existing evidence from studies on Moringa oleifera extracts and related thiocarbamate glycosides strongly supports its potential as a therapeutic agent. The provided standardized protocols for evaluating anti-inflammatory, antipyretic, and hypotensive activities will aid researchers in systematically investigating the pharmacological profile of this compound and elucidating its mechanisms of action. Further research is warranted to establish a more detailed understanding of its in vivo efficacy, safety, and pharmacokinetic profile.
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. interesjournals.org [interesjournals.org]
- 10. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Application Notes and Protocols for Niazinin in Leishmania donovani Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of Niazinin's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. While specific mechanistic data for this compound is limited, this document outlines the known anti-leishmanial activity and provides comprehensive, standardized protocols for further investigation.
Introduction to this compound
This compound is a thiocarbamate glycoside isolated from Moringa oleifera. It has demonstrated in vitro activity against Leishmania, making it a compound of interest for further anti-leishmanial drug discovery and development.[1][2]
Quantitative Data for this compound
The known in vitro activity of this compound against Leishmania is summarized below. For comparative purposes, typical IC50 values for standard anti-leishmanial drugs against L. donovani are also provided.
Table 1: In Vitro Activity of this compound
| Compound | Assay Type | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Not Specified | Leishmania | 5.25[1][2] | 31.6[1][2] | 6.02 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the parasite's viability. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/IC50) indicates the drug's specificity for the parasite.
Table 2: In Vitro Activity of Standard Anti-leishmanial Drugs against Leishmania donovani
| Compound | Target Stage | IC50 (µM) |
| Amphotericin B | Promastigotes | 0.04 - 0.13[3][4] |
| Amastigotes | 0.04 - 0.20[3][5] | |
| Miltefosine | Promastigotes | 2.43[3] |
| Amastigotes | 1.97 - 3.43[3][5] |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound or other test compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania donovani.
3.1. In Vitro Culture of Leishmania donovani Promastigotes
This protocol describes the maintenance of L. donovani promastigotes in axenic culture.
-
Media Preparation (M199 Medium, Modified):
-
Start with 500 mL of Medium 199 (M199).
-
Supplement with 10% heat-inactivated Fetal Bovine Serum (FBS).
-
Add 25 mM HEPES buffer.
-
Add 2 mM L-glutamine.
-
Add 100 IU/mL penicillin and 100 µg/mL streptomycin.
-
Adjust the final pH to 7.4.
-
-
Culturing Procedure:
-
Maintain L. donovani promastigotes in T25 culture flasks with 10 mL of the complete M199 medium.
-
Incubate at 24-26°C.[6]
-
Sub-passage the parasites every 2-3 days when they reach the late-logarithmic growth phase. To do this, transfer an appropriate volume of the existing culture into a flask with fresh medium to achieve a starting density of approximately 1 x 10^5 cells/mL.[6]
-
Monitor parasite motility and morphology using an inverted microscope.
-
3.2. Anti-promastigote Viability Assay
This assay determines the IC50 of a test compound against the promastigote stage.
-
Materials:
-
Log-phase L. donovani promastigotes.
-
Complete M199 medium.
-
96-well flat-bottom plates.
-
Test compound (this compound) stock solution (e.g., in DMSO).
-
Resazurin solution (e.g., AlamarBlue).
-
Plate reader (fluorometer).
-
-
Protocol:
-
Harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh complete M199 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated parasites (negative control) and a standard drug like Amphotericin B (positive control).
-
Incubate the plate at 24-26°C for 72 hours.
-
Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.
-
3.3. Intracellular Anti-amastigote Assay
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage.
-
Host Cell Culture (THP-1 Macrophages):
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
To differentiate the monocytes into macrophages, seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in the presence of 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.[7]
-
After incubation, wash the adherent macrophages with fresh medium to remove the PMA.
-
-
Infection and Treatment Protocol:
-
Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[7]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After 24 hours, wash the wells gently with warm medium to remove any non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls.
-
Incubate the plate for another 72 hours at 37°C with 5% CO2.[7]
-
Fix the cells with methanol and stain with Giemsa.
-
Quantify the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.4. Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells.
-
Protocol:
-
Seed differentiated THP-1 macrophages in a 96-well plate as described in section 3.3.
-
Add serial dilutions of this compound to the cells (without parasites).
-
Incubate for 72 hours under the same conditions as the amastigote assay.
-
Assess cell viability using a Resazurin-based assay or MTT assay.
-
Calculate the CC50 value from the dose-response curve.
-
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the general workflow for screening compounds against Leishmania donovani.
Caption: Workflow for in vitro screening of this compound against L. donovani.
4.2. Potential Signaling Pathway Target
While the exact mechanism of this compound is unknown, many anti-leishmanial compounds target essential parasite-specific pathways. The purine salvage pathway is a critical pathway for Leishmania survival as the parasite is incapable of de novo purine synthesis.[8] This makes the enzymes in this pathway attractive drug targets.
Caption: The Leishmania purine salvage pathway as a potential drug target.
Conclusion
This compound exhibits promising anti-leishmanial activity in vitro. The protocols outlined in this document provide a standardized methodology for further characterizing its efficacy and mechanism of action against Leishmania donovani. Future studies should focus on confirming the IC50 against both promastigote and amastigote stages of clinically relevant L. donovani strains, elucidating the specific molecular target, and evaluating its in vivo efficacy in animal models of visceral leishmaniasis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual immunomodulatory and antileishmanial potential of TLR7/8 agonists against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Approved drugs successfully repurposed against Leishmania based on machine learning predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In silico Metabolic Pathway Analysis Identifying Target Against Leishmaniasis – A Kinetic Modeling Approach [frontiersin.org]
Niazinin as a Potential Inhibitor of 3CL Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of many viruses, including coronaviruses. It is responsible for cleaving viral polyproteins into functional non-structural proteins essential for the viral life cycle. This central role makes 3CLpro an attractive target for the development of antiviral therapeutics. Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, has demonstrated a binding affinity for the 3CL protease, suggesting its potential as a viral replication inhibitor.[1] These application notes provide an overview of this compound's potential, alongside detailed protocols for its experimental validation.
Mechanism of Action
The primary function of 3CLpro is the proteolytic processing of viral polyproteins. Inhibition of this enzyme disrupts the viral replication cascade, preventing the formation of a functional replication-transcription complex. This compound is hypothesized to bind to the active site of 3CLpro, thereby blocking its catalytic activity. While direct experimental evidence of this compound's inhibitory mechanism is still emerging, computational studies provide insights into its potential binding interactions.
Data Presentation
In silico molecular docking studies have been conducted to predict the binding affinity of this compound and related compounds from Moringa oleifera to the 3CL protease of SARS-CoV-2. The binding energy is a key indicator of the stability of the ligand-protein complex, with more negative values suggesting a stronger interaction.
| Compound | Source Organism | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| Niaziminin | Moringa oleifera | SARS-CoV-2 3CLpro | Strongest binding among 12 compounds tested | --INVALID-LINK-- |
| Apigenin-7-O-rutinoside | Moringa oleifera | SARS-CoV-2 Mpro | -8.8 | --INVALID-LINK-- |
| Mudanpioside | Moringa oleifera | SARS-CoV-2 Mpro | -8.3 | --INVALID-LINK-- |
| Isoquercetin | Moringa oleifera | SARS-CoV-2 Mpro | -8.0 | --INVALID-LINK-- |
| Quercetin | Moringa oleifera | SARS-CoV-2 Mpro | -7.8 | --INVALID-LINK-- |
Experimental Protocols
To experimentally validate the inhibitory potential of this compound against 3CL protease, two primary assays are recommended: a FRET-based enzymatic assay for direct inhibition measurement and a cell-based assay to assess its effect in a cellular context.
Protocol 1: In Vitro 3CL Protease Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a high-throughput screening method to determine the direct inhibitory effect of this compound on 3CL protease activity.
Materials:
-
Recombinant 3CL protease
-
FRET-based substrate peptide (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[2]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
This compound (test compound)
-
Positive control inhibitor (e.g., GC376)
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of diluted this compound or control compounds to the respective wells. For negative control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of recombinant 3CL protease (final concentration ~50 nM) to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation: Add 10 µL of the FRET substrate (final concentration ~20 µM) to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at regular intervals for 60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based 3CL Protease Cytotoxicity Rescue Assay
This assay determines the ability of this compound to rescue cells from the cytotoxic effects of 3CL protease expression.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding 3CL protease
-
Control plasmid (e.g., expressing GFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (test compound)
-
Positive control inhibitor (e.g., GC376)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare transfection complexes by mixing the 3CL protease plasmid or control plasmid with the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh culture medium.
-
-
Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of this compound or control compounds.
-
Cell Viability Measurement: After 48 hours of compound treatment, measure cell viability using a luminescent cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luminescence signal of the 3CLpro-expressing cells treated with this compound to the signal from cells transfected with the control plasmid.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Visualizations
Signaling Pathway of 3CL Protease in Viral Replication
Caption: Role of 3CL protease in viral replication and its inhibition by this compound.
Experimental Workflow for FRET-Based Inhibition Assay
Caption: Workflow for the FRET-based 3CL protease inhibition assay.
Logical Relationship of Cell-Based Assay
Caption: Logical flow of the 3CL protease cytotoxicity rescue assay.
References
Preparation of Niazinin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, has garnered significant interest within the scientific community for its diverse biological activities, including antileishmanial, anti-inflammatory, and potential anticancer properties. Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound, ensuring optimal performance and stability for cell-based assays.
Chemical Properties and Solubility
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL.[1][2] For most cell culture applications, a high-concentration stock solution in DMSO is prepared and subsequently diluted to the final working concentration in the cell culture medium. It is crucial to use anhydrous, cell culture-grade DMSO to minimize toxicity and ensure the stability of the compound.
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₆S | [1] |
| Molecular Weight | 343.40 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | ≥ 50 mg/mL in DMSO | [1][2] |
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 343.40 g/mol = 3.434 mg
-
-
-
Weigh this compound:
-
Using a calibrated analytical balance, carefully weigh 3.434 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the this compound is completely dissolved. A clear, yellowish solution should be obtained. Gentle warming to 37°C can aid in dissolution if necessary.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Shelf Life | Light Protection | Reference |
| -20°C | 1 month | Required | [1][2] |
| -80°C | 6 months | Required | [1][2] |
Experimental Workflow for Cell Culture Application
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell culture experiment.
Mechanism of Action and Signaling Pathways
This compound has been shown to exhibit anti-proliferative and anti-inflammatory effects through the modulation of specific signaling pathways. In-silico studies have identified Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and Aurora Kinase A (AURKA) as potential protein targets for this compound A, suggesting its role in inhibiting angiogenesis and cell cycle progression.[3] Furthermore, bioactive compounds from Moringa oleifera, including isothiocyanates, are known to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The diagram below illustrates a proposed signaling pathway for the anti-inflammatory and anti-proliferative effects of this compound.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in cell culture experiments. Adherence to these guidelines for the preparation and storage of this compound stock solutions will contribute to the generation of reliable and reproducible experimental data. Further investigation into the specific molecular mechanisms of this compound will continue to unveil its therapeutic potential.
References
- 1. Naringenin inhibits migration of breast cancer cells via inflammatory and apoptosis cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Niazinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niazinin is a thiocarbamate glycoside isolated from Moringa oleifera Lam., a plant recognized for its diverse medicinal properties. Preclinical research has highlighted the potential therapeutic effects of this compound, including its hypotensive and anti-inflammatory activities. These application notes provide an overview of the available in vivo delivery methods for this compound, detailed experimental protocols, and a summary of the quantitative data from relevant studies to guide researchers in their experimental design.
In Vivo Delivery Methods
The primary route of administration for purified this compound in in vivo experiments documented in the scientific literature is intravenous injection. While oral administration of Moringa oleifera extracts containing this compound has been studied, specific pharmacokinetic data for purified this compound administered orally, such as its bioavailability, is not yet well-established.
Intravenous (IV) Administration
Intravenous administration allows for the direct delivery of this compound into the systemic circulation, ensuring 100% bioavailability and enabling the study of its immediate physiological effects. This method is particularly useful for investigating acute dose-response relationships, such as the hypotensive effects of this compound.
Oral Gavage
Oral gavage is a common method for administering substances directly into the stomach of laboratory animals. While extracts of Moringa oleifera containing this compound have been administered orally in numerous studies, data on the oral bioavailability and pharmacokinetics of purified this compound is currently limited. The bioavailability of a related compound, niazirin, also from Moringa oleifera, has been reported to be between 46.78% and 52.61% in rats after oral administration, suggesting that this compound may also have reasonable oral absorption, though this requires experimental verification[1].
Quantitative Data Summary
The following table summarizes the quantitative data available for the in vivo administration of this compound.
| Administration Route | Animal Model | Dose Range | Observed Effects | Reference |
| Intravenous (IV) | Anesthetized Rats | 1 - 10 mg/kg | Hypotensive and bradycardiac effects. | [2] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats for Cardiovascular Assessment
This protocol is adapted from studies investigating the hypotensive effects of this compound[2].
Materials:
-
This compound (pure compound)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Male Wistar rats (200-250 g)
-
Catheters for cannulation of the jugular vein and carotid artery
-
Pressure transducer and data acquisition system
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (dose to be determined based on institutional guidelines).
-
Surgically expose the right jugular vein and the left carotid artery.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure measurement. Connect the carotid artery catheter to a pressure transducer.
-
Allow the animal to stabilize for at least 20 minutes before drug administration.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 1 mg/mL, 3 mg/mL, 10 mg/mL).
-
-
Administration and Data Collection:
-
Administer a bolus injection of the this compound solution via the jugular vein catheter.
-
Record mean arterial pressure (MAP) and heart rate (HR) continuously.
-
Administer increasing doses of this compound (1, 3, and 10 mg/kg) to establish a dose-response relationship, allowing for a sufficient interval between doses for blood pressure to return to baseline.
-
Experimental Workflow for Intravenous Administration
Caption: Workflow for intravenous administration of this compound in rats.
Protocol 2: Oral Gavage Administration of this compound in Mice (General Protocol)
This is a general protocol for oral gavage. Specific doses and formulations for purified this compound require further investigation.
Materials:
-
This compound (pure compound)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Animal Handling and Acclimation:
-
Handle the mice for several days prior to the experiment to acclimate them to the procedure.
-
Fast the mice for 4-6 hours before oral gavage to ensure an empty stomach, which can aid in absorption.
-
-
Drug Preparation:
-
Suspend or dissolve the desired dose of this compound in the chosen vehicle. Ensure the solution or suspension is homogenous.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound solution/suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Experimental Workflow for Oral Gavage Administration
Caption: General workflow for oral gavage administration of this compound in mice.
Signaling Pathways
While the direct signaling pathways modulated by this compound are still under investigation, research on "niacin" (nicotinic acid), a compound with a similar name and also known for its cardiovascular and anti-inflammatory effects, has identified key signaling pathways. It is important to note that while these pathways provide a potential framework for this compound's mechanism of action, they have not been directly confirmed for this compound.
NF-κB Signaling Pathway (Associated with Niacin)
Niacin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines.[3][4]
Caption: Niacin's inhibitory effect on the NF-κB signaling pathway.
GPR109A/AMPK/NRF2 Signaling Pathway (Associated with Niacin)
Niacin can also activate the G protein-coupled receptor 109A (GPR109A), leading to the activation of AMP-activated protein kinase (AMPK) and subsequent nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This pathway is involved in cellular energy homeostasis and antioxidant responses.
Caption: Niacin-mediated activation of the GPR109A/AMPK/NRF2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Niacin inhibits vascular inflammation via downregulating nuclear transcription factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of the oral bioavailability of cinnarizine in oleic acid in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated UPLC-MS/MS Method for the Quantification of Niazinin
Abstract
This application note details a robust, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Niazinin. The method has been fully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity.[1] This validated procedure is fit for purpose and is suitable for high-throughput quantification of this compound in various matrices, supporting drug discovery, development, and quality control activities.
Introduction
This compound is a thiocarbamate glycoside of significant interest due to its potential biological activities. As research into its therapeutic applications progresses, the need for a reliable and validated analytical method to accurately quantify this compound becomes critical. An analytical method's validation is the process of demonstrating that it is suitable for its intended purpose.[2] The ICH guidelines provide a comprehensive framework for validating analytical procedures, ensuring data quality, reliability, and consistency.[3][4][5] This document provides a detailed protocol for the validation of a UPLC-MS/MS method for this compound quantification, covering key performance characteristics such as specificity, linearity, accuracy, precision, detection limits, and robustness.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity >98%)
-
Internal Standard (IS): Desipramine (DP)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Sample Matrix: As required (e.g., plasma, tissue homogenate, formulation buffer)
Instrumentation and Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer was used.
-
UPLC System: ACQUITY UPLC
-
Column: ACQUITY BEH C18, 100 mm × 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 35-55% B over 7 minutes[6]
-
Flow Rate: 0.4 mL/min (Adapted for 2.1 mm ID column)
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Desipramine in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare calibration standards over the concentration range of 0.05–100 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 50, and 85 µg/mL) from a separate stock solution.
-
Sample Preparation: For biological samples, a protein precipitation extraction is recommended. To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.
Method Validation Protocols
The validation was performed according to ICH Q2(R2) guidelines.[4][7]
System Suitability
-
Protocol: Before initiating any validation run, inject the middle concentration standard (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2%.
Specificity
-
Protocol: Analyze blank matrix samples, matrix samples spiked with this compound and IS, and matrix samples spiked with potentially interfering compounds.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of this compound and the IS in the blank matrix. The method should be able to unequivocally assess the analyte in the presence of other components.[3]
Linearity and Range
-
Protocol: Analyze a set of at least six calibration standards ranging from 0.05 to 100 µg/mL.[1] Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.
-
Acceptance Criteria: The linear regression should have a correlation coefficient (r²) ≥ 0.99.
Accuracy
-
Protocol: Analyze QC samples at three concentration levels (low, medium, high) against a freshly prepared calibration curve. Perform the analysis with at least five replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.
Precision
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicates of QC samples at three concentrations on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicates of QC samples at three concentrations on three different days by different analysts.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
LOD: Determined as the concentration with a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: Determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ratio of 10:1).[8]
-
-
Acceptance Criteria: The LOQ must be precise and accurate, with %RSD ≤ 20% and recovery within 80-120%.
Robustness
-
Protocol: Intentionally introduce small variations to the method parameters and evaluate the impact on the results. Parameters to vary include:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The %RSD of the results from the modified conditions compared to the nominal conditions should be ≤ 15%.
Visualization of Workflows
Caption: UPLC-MS/MS experimental workflow from preparation to reporting.
Caption: Core parameters ensuring a method is validated and fit for purpose.
Results and Data Summary
The developed UPLC-MS/MS method met all pre-defined acceptance criteria as per ICH guidelines.
Table 1: System Suitability and Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time %RSD | < 1.0% | ≤ 2% |
| Peak Area %RSD | < 1.5% | ≤ 2% |
| Linearity Range | 0.05 - 100 µg/mL[1] | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Regression Equation | y = mx + c | - |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| Acceptance: 85-115% | Acceptance: ≤ 15% | ||
| Low QC | 0.15 | 98.7% | 4.5% |
| Mid QC | 50.0 | 101.2% | 2.8% |
| High QC | 85.0 | 99.5% | 3.1% |
Table 3: Sensitivity and Robustness
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 0.02 µg/mL[1] | S/N ≥ 3 |
| LOQ | 0.05 µg/mL[1] | S/N ≥ 10, %RSD ≤ 20% |
| Robustness | Passed | %RSD of results ≤ 15% |
Conclusion
The UPLC-MS/MS method for the quantification of this compound has been successfully developed and validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust over the specified concentration range. The low limits of detection and quantification demonstrate the high sensitivity of the assay.[1] This validated method is suitable for routine analysis, quality control, and supporting pharmacokinetic or other studies requiring the accurate measurement of this compound.
References
- 1. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Niazinin Yield from Moringa oleifera Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Niazinin from Moringa oleifera seeds.
Troubleshooting Guide: Improving this compound Yield
This guide is designed to help you identify and resolve issues that may lead to lower-than-expected yields of this compound.
| Question | Potential Cause | Recommended Solution |
| 1. Why is my crude extract yield consistently low? | Improper Seed Preparation: Seeds that are not properly dried can undergo enzymatic degradation of target compounds. If the particle size is too large, solvent penetration is inefficient. | Ensure Moringa oleifera seeds are thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation. Grind the dried seeds to a fine, uniform powder (e.g., particle size of 0.62 mm) to maximize the surface area for solvent extraction.[1] |
| Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to effectively extract the this compound from the seed material. | Increase the solvent-to-solid ratio. A common starting point is a 1:10 or 1:20 ratio (w/v) of seed powder to solvent. Experiment with different ratios to find the optimal balance for your specific equipment and conditions. | |
| Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature for efficient compound solubilization. | Optimize both extraction time and temperature. For maceration, allow for a sufficient soaking period (e.g., 24-72 hours) with regular agitation. For Soxhlet extraction, ensure an adequate number of cycles (e.g., 6-8 hours). Be mindful that excessive heat can degrade this compound, so it is crucial to find the optimal temperature that maximizes yield without causing degradation. | |
| 2. My crude extract yield is high, but the this compound content is low. What could be the problem? | Inappropriate Solvent Selection: The polarity of the solvent may not be ideal for selectively extracting this compound, leading to the co-extraction of a large number of other compounds. | This compound and related thiocarbamates have been successfully extracted using solvents like ethanol and methylene chloride.[2] Consider using a solvent system with a polarity that is optimized for isothiocyanates. A 70% ethanol solution has been found to be effective for the extraction of related compounds from Moringa. |
| Degradation of this compound: this compound, like many natural products, can be sensitive to heat, light, and pH changes during the extraction and solvent evaporation stages.[3][4] | Use a rotary evaporator at a controlled, low temperature (e.g., below 40-50°C) to remove the solvent. Protect the extract from direct light and consider performing the extraction under neutral pH conditions if possible. | |
| Enzymatic Inactivation: The enzyme myrosinase is responsible for the conversion of glucosinolates to isothiocyanates. If the seeds are improperly handled or pre-treated with excessive heat, this enzyme can be denatured. | If aiming to maximize isothiocyanate content through enzymatic conversion, consider a water-based extraction at room temperature to facilitate myrosinase activity before solvent partitioning.[3] | |
| 3. I'm losing my target compound during the purification process. How can I prevent this? | Poor Separation in Column Chromatography: The chosen stationary and mobile phases may not be providing adequate separation of this compound from other compounds, leading to its loss in mixed fractions. | For silica gel column chromatography, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can be effective. A common mobile phase for purifying similar compounds is a gradient of chloroform and methanol or methylene chloride and ethyl acetate. Monitor fractions closely using Thin Layer Chromatography (TLC) to identify and combine the fractions containing pure this compound. |
| Irreversible Adsorption to Stationary Phase: this compound may be strongly and irreversibly binding to the column material. | If using silica gel, ensure it is of high quality. Consider using a different stationary phase, such as Sephadex, or a different purification technique like Fast Centrifugal Partition Chromatography (FCPC), which has been shown to be effective for related compounds from Moringa. | |
| Compound Degradation on the Column: The compound may be unstable on the stationary phase, especially if the chromatography run is lengthy. | Aim to complete the purification process as quickly as possible. Ensure that the solvents used are of high purity and are degassed to prevent oxidation. |
Frequently Asked Questions (FAQs)
Extraction and Yield Optimization
-
Q1: What is the most critical factor for maximizing this compound yield? A1: While several factors are important, the choice of solvent and the particle size of the seed powder are among the most critical. The solvent determines the efficiency of this compound solubilization, while a smaller particle size increases the surface area for extraction.[1][5]
-
Q2: Should I use fresh or dried Moringa oleifera seeds? A2: Dried seeds are generally recommended as the drying process helps to inactivate degradative enzymes and allows for efficient grinding into a fine powder.
-
Q3: What is a reasonable expected yield of this compound? A3: Yields can vary significantly based on the extraction and purification methods used, as well as the geographical origin and maturity of the seeds. For a related compound, niaziririn, a yield of 70 mg from 1 g of crude chloroform extract has been reported. For niazimicin, Moringa seeds were found to contain approximately 620 mg per 100g of dried material.[2]
Purification
-
Q4: What are the recommended methods for purifying this compound? A4: Column chromatography is a standard and effective method. Silica gel is a common stationary phase, with gradient elution using solvent systems like chloroform:methanol or methylene chloride:ethyl acetate.[2] For higher purity and faster separation, Fast Centrifugal Partition Chromatography (FCPC) can also be employed.
-
Q5: How can I monitor the purity of my fractions during column chromatography? A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots can be visualized under UV light or by using a staining reagent like p-anisaldehyde/sulfuric acid.[2]
Quantification and Analysis
-
Q6: What analytical techniques are suitable for quantifying this compound? A6: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive and specific methods for the quantification of this compound and related compounds.[2][6][7][8]
-
Q7: What are the typical mobile phases and detection wavelengths for HPLC analysis of this compound? A7: For HPLC analysis of related compounds like niaziridin and niazirin, a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at pH 3.8 has been used, with UV detection at 220 nm.[7] For UPLC-MS/MS analysis of niazimicin, a gradient of aqueous 0.1% formic acid and 0.1% formic acid in acetonitrile has been employed.[2]
Data Presentation
Table 1: Influence of Extraction Parameters on Oil Yield from Moringa oleifera Seeds
| Parameter | Conditions | Oil Yield (%) | Reference |
| Solvent | Hexane | 33.1 | [1] |
| Petroleum Ether | 31.8 | [1] | |
| Acetone | 31.1 | [1] | |
| Particle Size | 0.5 mm | 36.12 (with Hexane) | [5] |
| 1.5 mm | 30.02 (with Hexane) | [5] | |
| 3.0 mm | 26.04 (with Hexane) | [5] | |
| Temperature | 56.5°C (with Hexane) | 33.5 | [1] |
| Extraction Time | 7 hours (with Hexane) | 33.5 | [1] |
| 8 hours (with Acetone) | - (Higher than Ethanol) | [9] |
Note: While these data are for total oil yield, they provide valuable insights into optimizing extraction conditions that can be adapted for maximizing this compound yield.
Table 2: Quantitative Analysis of Niazimicin in Moringa oleifera
| Parameter | Value | Reference |
| Linear Range (UPLC-MS/MS) | 0.05–100 µg/mL | [2] |
| Limit of Detection (LOD) | 0.02 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [2] |
| Niazimicin Content in Seeds | 620 mg% ±3.2% | [2] |
| Niazimicin Content in Leaves | Double the amount in seeds | [2] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Moringa oleifera Seeds
-
Seed Preparation:
-
Thoroughly dry the Moringa oleifera seeds at 40-50°C.
-
Grind the dried seeds into a fine powder (particle size < 0.5 mm).
-
-
Extraction:
-
Weigh 100 g of the powdered seeds and place them in a suitable flask.
-
Add 1 L of 70% ethanol (1:10 solid-to-solvent ratio).
-
Macerate for 48 hours at room temperature with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with an additional 200 mL of 70% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Solvent Partitioning:
-
Re-dissolve the crude extract in distilled water.
-
Perform liquid-liquid partitioning with methylene chloride.
-
Collect the methylene chloride fraction, which is expected to be enriched with this compound.
-
Dry the methylene chloride fraction over anhydrous sodium sulfate and evaporate the solvent to obtain the this compound-rich fraction.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., hexane or chloroform).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% chloroform or a mixture of chloroform and methanol, 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 25 mL).
-
Monitor the fractions using TLC with a suitable solvent system (e.g., chloroform:methanol 85:15) and a visualizing agent.
-
Combine the fractions that contain the pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Caption: A streamlined workflow for the extraction and purification of this compound from Moringa oleifera seeds.
Caption: A decision tree to systematically troubleshoot and address the causes of low this compound yield.
Caption: Proposed mechanism of this compound-mediated activation of the Nrf2 signaling pathway to combat oxidative stress.
References
- 1. inl.elsevierpure.com [inl.elsevierpure.com]
- 2. "Standardization of niazimicin content in Moringa oleifera Lam." by Eman M. Abdelsayed, Amira Abdel Motaal et al. [jfda-online.com]
- 3. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. scienceasia.org [scienceasia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Niazinin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Niazinin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a thiocarbamate glycoside naturally found in Moringa oleifera.[][2] It has garnered research interest for its potential antileishmanial, anti-inflammatory, and anti-cancer activities.[2][3][4] However, this compound is characterized by poor water solubility, which can significantly hinder its use in biological assays and preclinical studies, potentially leading to inaccurate results and limiting its therapeutic development.
Q2: What is the reported solubility of this compound?
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[][3] Several suppliers indicate a solubility of approximately 10 mM in DMSO.[]
Q3: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when working with compounds that have low aqueous solubility. The organic solvent (DMSO) is miscible with water, but the compound itself may precipitate out as the concentration of the aqueous buffer increases. To address this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5-1%.
-
Use a different co-solvent: Other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) could be tested.
-
pH adjustment of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not have a readily ionizable group for pH manipulation, this is a general strategy for other compounds.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
Yes, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath are commonly used techniques to aid in the dissolution of poorly soluble compounds.[3] These methods can help to break down aggregates and increase the rate of dissolution. However, it is crucial to ensure that this compound is stable under these conditions and does not degrade.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered with this compound.
Issue 1: this compound powder does not dissolve in the intended aqueous buffer.
Workflow for Troubleshooting Insolubility:
Caption: A stepwise workflow for addressing the insolubility of this compound powder.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Poor solubility can lead to the formation of aggregates, which can cause artifacts in biological assays.
Logical Flow for Investigating Inconsistent Assay Results:
Caption: A logical diagram for diagnosing if inconsistent assay results are due to this compound's poor solubility.
Quantitative Data on this compound Solubility
The following tables provide illustrative data on this compound solubility in various solvents and conditions. These are representative examples to guide experimentation.
Table 1: Solubility of this compound in Different Solvents at Room Temperature
| Solvent | Solubility (mM) |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | ~10 |
| Ethanol | ~2 |
| Polyethylene Glycol 400 (PEG 400) | ~5 |
Table 2: Effect of Co-Solvent (DMSO) Concentration on this compound Solubility in PBS (pH 7.4)
| DMSO Concentration (% v/v) | Maximum Soluble this compound (µM) |
| 0.1 | < 1 |
| 0.5 | ~10 |
| 1.0 | ~25 |
| 2.0 | ~50 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 343.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out 3.43 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Co-Solvent Concentration
Objective: To determine the minimum concentration of a co-solvent required to maintain this compound in solution at a desired working concentration in an aqueous buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
In a 96-well plate, prepare serial dilutions of the co-solvent (e.g., DMSO) in the aqueous buffer. For example, create final DMSO concentrations ranging from 0.1% to 5% (v/v).
-
To each well, add the this compound stock solution to achieve the desired final working concentration (e.g., 10 µM).
-
Include control wells containing the buffer and co-solvent without this compound.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect the plate for any signs of precipitation.
-
Quantify precipitation by measuring the absorbance or light scatter at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in signal indicates precipitation.
-
The lowest co-solvent concentration that does not show an increase in signal compared to the control is the optimal concentration for your experiment.
Signaling Pathways Involving this compound
This compound has been reported to modulate several signaling pathways, which may be relevant to its biological activities.
Potential Signaling Pathways Modulated by this compound:
Caption: A diagram illustrating potential signaling pathways targeted by this compound.
References
overcoming challenges in the large-scale synthesis of Niazinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Niazinin.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The large-scale synthesis of this compound, a thiocarbamate glycoside, typically follows a multi-step chemical process that mirrors its biosynthetic pathway. The key steps are:
-
Glycosylation: Formation of a glycosidic bond between a protected rhamnose derivative and p-hydroxybenzonitrile.
-
Nitrile Reduction: Reduction of the nitrile group on the glycosylated benzonitrile to a primary amine.
-
Isothiocyanate Formation: Conversion of the primary amine to the corresponding isothiocyanate intermediate.
-
Thiocarbamate Formation: Reaction of the isothiocyanate with an alcohol (e.g., ethanol) to yield this compound.
Q2: What are the major challenges in scaling up this compound synthesis?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Glycosylation: Achieving high yields and stereoselectivity, preventing side reactions like glycation, and the cost and stability of reagents or enzymes.
-
Nitrile Reduction: Ensuring selective reduction without affecting other functional groups, managing hazardous reagents, and simplifying difficult work-up procedures.
-
Isothiocyanate Formation: Handling toxic reagents like thiophosgene, preventing the formation of stable thiourea byproducts, and dealing with the potential instability of the isothiocyanate product.
-
Thiocarbamate Formation: Driving the reaction to completion, especially with sterically hindered substrates, and managing acid-sensitive compounds.
-
Purification: Separating structurally similar impurities and managing the purification of polar, glycosylated intermediates at a large scale.
Q3: Are there any particular safety precautions to consider?
A3: Yes, several steps involve hazardous materials. The formation of isothiocyanates may use highly toxic and moisture-sensitive reagents like thiophosgene, which should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Nitrile reduction can involve powerful and pyrophoric reducing agents like lithium aluminum hydride. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
II. Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during each stage of the this compound synthesis.
A. Glycosylation
Problem 1: Low yield of the desired glycosylated product.
| Possible Cause | Troubleshooting Strategy |
| Incomplete reaction | Monitor reaction progress closely using TLC or HPLC. Increase reaction time or temperature if necessary. |
| Poor activation of glycosyl donor | Ensure the use of an appropriate activating agent and anhydrous conditions. |
| Decomposition of starting materials or product | Use milder reaction conditions or protective groups for sensitive functionalities. |
| Suboptimal stoichiometry | Optimize the ratio of glycosyl donor, acceptor, and promoter. An excess of the glycosyl donor may be required. |
Problem 2: Formation of anomeric mixtures (low stereoselectivity).
| Possible Cause | Troubleshooting Strategy |
| Non-participating solvent | Use a participating solvent like acetonitrile to favor the formation of the β-anomer. |
| Inappropriate glycosyl donor | The choice of protecting group at the C-2 position of the rhamnose donor can influence stereoselectivity. A participating group (e.g., acetyl) can favor 1,2-trans glycosylation. |
| Reaction temperature | Lowering the reaction temperature can sometimes improve stereoselectivity. |
B. Nitrile Reduction
Problem 1: Incomplete reduction of the nitrile group.
| Possible Cause | Troubleshooting Strategy |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., LiAlH4, H2/catalyst). |
| Deactivation of catalyst (for catalytic hydrogenation) | Use a fresh catalyst or a different type of catalyst (e.g., Raney Nickel, Palladium on Carbon). Ensure the absence of catalyst poisons. |
| Poor solubility of the substrate | Choose a solvent system in which the glycosylated nitrile is fully soluble. |
Problem 2: Formation of secondary or tertiary amine byproducts.
| Possible Cause | Troubleshooting Strategy |
| Reaction of the primary amine product with the intermediate imine | In catalytic hydrogenation, the addition of ammonia or an ammonium salt can suppress the formation of secondary and tertiary amines.[1] |
| Over-reduction or side reactions | Use a milder reducing agent or optimize reaction conditions (temperature, pressure). |
C. Isothiocyanate Formation
Problem 1: Low yield of the isothiocyanate intermediate.
| Possible Cause | Troubleshooting Strategy |
| Incomplete formation of the dithiocarbamate salt | Ensure the reaction between the amine and carbon disulfide goes to completion before adding the desulfurizing agent. Use a stronger base if necessary for electron-deficient amines. |
| Inefficient desulfurization | The choice of desulfurizing agent is critical. Reagents like tosyl chloride or di-tert-butyl dicarbonate can be effective. Optimize the stoichiometry and addition conditions. |
| Decomposition of the isothiocyanate | Isothiocyanates can be unstable. Use mild work-up conditions and avoid prolonged exposure to silica gel during chromatography. |
Problem 2: Contamination with thiourea byproduct.
| Possible Cause | Troubleshooting Strategy |
| Presence of unreacted primary amine | Ensure the complete conversion of the amine to the dithiocarbamate salt before the desulfurization step. |
| Reaction of the isothiocyanate product with the starting amine | A two-step process, where the dithiocarbamate salt is isolated before desulfurization, can sometimes improve yields and reduce byproduct formation. |
D. Thiocarbamate Formation
Problem 1: Incomplete reaction of the isothiocyanate.
| Possible Cause | Troubleshooting Strategy |
| Low reactivity of the alcohol | Use a stronger nucleophile, such as an alkoxide (e.g., sodium ethoxide in ethanol), to drive the reaction. |
| Steric hindrance | Increase the reaction temperature or use a less sterically hindered alcohol if the structure of this compound can be modified. |
III. Quantitative Data Summary
The following table summarizes representative yields for key steps in syntheses analogous to that of this compound. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
| Reaction Step | Substrate/Reagent Example | Scale | Yield (%) | Reference |
| Glycosylation | Glycal assembly via glycosyl dithiocarbamates | Lab-scale | 64-95 | [2] |
| Nitrile Reduction | Catalytic hydrogenation (H2/Pd/C) | Lab-scale | >90 | [1] |
| Isothiocyanate Formation | From primary amine, CS2, and tosyl chloride | Lab-scale | 75-97 | [3] |
| Thiocarbamate Formation | From isothiocyanate and alcohol | Lab-scale | Good to excellent | [4] |
| Enzymatic Hydrolysis & Purification of Intermediate | Moringa oleifera seeds to 4-(α-L-rhamnosyloxy)benzyl isothiocyanate | Lab-scale | 4.70 (overall) | [5] |
IV. Experimental Protocols
The following are illustrative experimental protocols for the key steps in the synthesis of this compound, based on procedures reported for similar compounds.
Protocol 1: Glycosylation of p-Hydroxybenzonitrile with a Rhamnose Donor (Illustrative)
This protocol is a general representation of a chemical glycosylation.
-
To a solution of p-hydroxybenzonitrile (1.0 equiv) and a protected rhamnosyl donor (e.g., a trichloroacetimidate, 1.2 equiv) in anhydrous dichloromethane under an argon atmosphere at -20°C, add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 equiv).
-
Stir the reaction mixture at -20°C and monitor the progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the glycosylated benzonitrile.
Protocol 2: Reduction of Glycosylated Benzonitrile (Illustrative)
This protocol describes a catalytic hydrogenation.
-
Dissolve the glycosylated benzonitrile (1.0 equiv) in a suitable solvent such as methanol or ethanol containing ammonia.
-
Add a catalytic amount of Palladium on Carbon (10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which may be used in the next step without further purification.
Protocol 3: Formation of 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (Illustrative Chemical Synthesis)
This protocol uses carbon disulfide and a desulfurizing agent.
-
To a solution of the glycosylated benzylamine (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous tetrahydrofuran, add carbon disulfide (1.1 equiv) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the formation of the dithiocarbamate salt is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of a desulfurizing agent (e.g., tosyl chloride, 1.1 equiv) in tetrahydrofuran dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the isothiocyanate.
Protocol 4: Formation of this compound (Thiocarbamate Formation) (Illustrative)
-
Dissolve the 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (1.0 equiv) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 equiv) and reflux the mixture.
-
Monitor the reaction by TLC until the isothiocyanate is consumed.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography to obtain this compound.
V. Visualizations
Caption: Overall workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the glycosylation step.
Caption: Troubleshooting workflow for isothiocyanate formation.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Glycal Assembly by the in situ Generation of Glycosyl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Preparation Technology of 4-(α-L-Rhamnosyloxy)Benzyl Isothiocyanate from <i>Moringa Oleifera</i> Seeds [xb.ynau.edu.cn]
Niazinin Stability Optimization: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of Niazinin. The information is designed to help researchers optimize this compound stability in their experimental workflows.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Aqueous Solutions | Hydrolytic Degradation: this compound, like other thiocarbamates and isothiocyanates, is susceptible to hydrolysis, especially under neutral to alkaline conditions. The ester and thiocarbamate functional groups are prone to cleavage. | Maintain a slightly acidic pH (ideally pH 3-5) for aqueous solutions. Prepare solutions fresh whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) and for the shortest duration feasible. Consider using a buffer system to maintain the optimal pH. |
| Discoloration of Solid Compound or Solutions | Oxidative Degradation: The sulfur atom in the thiocarbamate group can be susceptible to oxidation, leading to the formation of sulfoxides or other oxidized species. Exposure to air and light can accelerate this process. | Store solid this compound and solutions protected from light in tightly sealed containers. Consider purging containers with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxygen exposure. |
| Inconsistent Results in Biological Assays | Isomerization/Rearrangement: Isothiocyanate-related compounds can undergo rearrangement reactions, particularly when exposed to certain solvents or pH conditions, leading to derivatives with altered biological activity. | Use high-purity solvents for all solutions. Prepare solutions fresh and avoid prolonged storage. Verify the purity of this compound stock solutions periodically using a suitable analytical method like HPLC. |
| Precipitation from Solution upon Storage | Poor Solubility and Aggregation: this compound has limited aqueous solubility. Changes in temperature or solvent composition can lead to precipitation. | For aqueous solutions, consider the use of solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can enhance stability and solubility.[1][2][3][4] When using organic solvents like DMSO, ensure the final concentration in aqueous buffers is low enough to prevent precipitation. |
| Degradation During Thermal Stress (e.g., heating steps in experiments) | Thermal Lability: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. | Avoid exposing this compound to high temperatures. If a heating step is unavoidable, minimize the duration and temperature. Conduct preliminary experiments to assess the impact of the specific thermal stress on this compound stability. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. For short-term storage (up to one month), aliquots can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles.
3. What is the expected shelf-life of this compound under different conditions?
While specific shelf-life data for this compound is not extensively published, based on related compounds from Moringa oleifera, the stability is highly dependent on storage conditions.[6][7][8][9][10] As a general guideline for aqueous solutions:
-
At room temperature (25°C): Significant degradation can be expected within hours to days, especially at neutral or alkaline pH.
-
Refrigerated (4°C): Stability is improved, potentially lasting for several days to a week, particularly at a slightly acidic pH.
-
Frozen (-20°C or -80°C): This is the recommended condition for longer-term storage of solutions, potentially extending stability to several months.
4. How does pH affect the stability of this compound?
This compound is expected to be most stable in slightly acidic conditions (pH 3-5).[1][11][12] Alkaline conditions (pH > 7) can significantly accelerate the hydrolysis of the thiocarbamate and isothiocyanate-like functionalities, leading to rapid degradation.[13]
5. Are there any known degradation products of this compound I should be aware of?
Based on studies of the related compound moringin, potential degradation pathways include hydrolysis and isomerization.[13] Hydrolysis may lead to the formation of the corresponding amine and other byproducts. Isomerization could result in the formation of thiocyanate derivatives.[13] These degradation products may have different biological activities compared to the parent this compound.
6. Can I use lyophilization to improve the stability of this compound?
Yes, lyophilization (freeze-drying) can be an effective method to remove water and produce a stable, amorphous powder that is often more suitable for long-term storage than the solid compound, especially if it is hygroscopic.[11][14][15][16][17] This can be particularly useful for preparing formulations for in vivo studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours. (Note: Basic hydrolysis is often faster).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 60°C for 24, 48, and 72 hours. Also, incubate the stock solution at 60°C for the same time points.
-
Photodegradation: Expose the solid this compound powder and the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19][20][21][22] A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for quantifying this compound and separating it from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the UV range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
Visualizations
References
- 1. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay [mdpi.com]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Shelf Life Assessment of Moringa oleifera Fortified (Leaf Powder) Instant Soup Mixes [arccjournals.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. jbiochemtech.com [jbiochemtech.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. jocpr.com [jocpr.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atlas-mts.com [atlas-mts.com]
- 22. youtube.com [youtube.com]
troubleshooting Niazinin degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Niazinin degradation during extraction from Moringa oleifera.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is a thiocarbamate glycoside found in Moringa oleifera with promising biological activities, including antileishmanial, anti-inflammatory, and anti-pyretic properties[1][2]. Its chemical structure, containing both a thiocarbamate group and a glycosidic bond, makes it susceptible to degradation under various conditions encountered during extraction. The primary degradation pathways include:
-
Enzymatic Hydrolysis: Endogenous enzymes like β-glucosidases present in the plant material can cleave the glycosidic bond.
-
Chemical Hydrolysis: The glycosidic and thiocarbamate linkages are susceptible to hydrolysis under acidic or alkaline conditions.
-
Thermal Degradation: High temperatures used during extraction and solvent evaporation can accelerate degradation reactions.
-
Oxidation: The sulfur atom in the thiocarbamate group can be susceptible to oxidation.
Q2: What are the initial signs of this compound degradation in an extract?
Degradation of this compound can manifest as:
-
Low Yield: A significantly lower than expected yield of the target compound.
-
Appearance of Additional Spots/Peaks: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis may show extra spots or peaks corresponding to degradation products.
-
Color Change: A noticeable change in the color of the extract, which could indicate the formation of degradation products.
-
Loss of Biological Activity: A reduction or complete loss of the expected biological activity of the extract.
Q3: What is a general recommended solvent for this compound extraction?
Based on various studies on the extraction of bioactive compounds from Moringa oleifera, polar solvents are generally effective. Aqueous ethanol (70-80%) and methanol are commonly used and have shown good results for extracting glycosidic and phenolic compounds[3][4]. The choice of solvent can also influence the stability of the compound. For a related compound, Niazimicin, solutions in methanol were found to be stable for up to 48 hours at 4°C[3].
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Enzymatic Degradation: Active plant enzymes degrading this compound upon cell lysis. | Enzyme Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or blanch the fresh leaves in hot water (80-90°C) for a few minutes to denature enzymes before extraction[5]. |
| Inappropriate Solvent: The solvent used may not be optimal for this compound extraction. | Solvent Optimization: Use polar solvents like 70% ethanol or methanol. Perform small-scale pilot extractions with different solvents to determine the best option for your specific plant material[3][4]. | |
| Thermal Degradation: High temperatures during extraction or solvent evaporation are degrading the compound. | Low-Temperature Extraction: Employ cold maceration or ultrasonic-assisted extraction at room temperature or below. Use a rotary evaporator at a low temperature (<40°C) for solvent removal[6]. | |
| Presence of multiple degradation peaks in HPLC/TLC | pH-Induced Hydrolysis: The pH of the extraction medium may be too acidic or alkaline. | pH Control: Maintain a neutral pH (around 6-7) during extraction. If the plant material itself alters the pH, consider using a buffered extraction solvent. |
| Oxidative Degradation: this compound may be degrading due to exposure to oxygen. | Use of Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction solvent. Perform extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Inconsistent yields between batches | Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, harvesting time, and growing conditions. | Standardize Plant Material: Use plant material of the same age and harvested at the same time of day and season. Ensure proper drying and storage of the plant material away from light and moisture. |
| Inconsistent Extraction Protocol: Minor variations in the extraction procedure can lead to different yields. | Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol for all batches. |
Quantitative Data Summary
Direct quantitative data on this compound degradation is limited in the literature. However, based on studies of related compounds and general principles of chemical stability, the following table provides an estimate of factors affecting stability.
| Parameter | Condition | Expected this compound Stability | Recommendation |
| Temperature | > 60°C | Low | Avoid high temperatures during extraction and solvent evaporation. |
| 20-40°C | Moderate | Use room temperature or slightly elevated temperatures for extraction. | |
| < 4°C | High | Store extracts and isolated compounds at low temperatures. A study on Niazimicin showed stability in methanol at 4°C for 48 hours[3]. | |
| pH | < 4 (Acidic) | Low | Avoid acidic conditions to prevent hydrolysis of the glycosidic bond. |
| 6-7 (Neutral) | High | Maintain a neutral pH during extraction. | |
| > 8 (Alkaline) | Moderate to Low | While some thiocarbamates are more stable in alkaline conditions, extreme alkaline pH can also lead to degradation. | |
| Solvent | 70% Ethanol | Good | A commonly used and effective solvent for extraction of similar compounds from Moringa oleifera[3]. |
| Methanol | Good | Another effective solvent. Niazimicin is stable in methanol at 4°C[3]. | |
| Water | Moderate | May promote enzymatic activity if enzymes are not deactivated. |
Experimental Protocols
Protocol 1: Cold Maceration for this compound Extraction (Yield and Purity Focused)
This protocol is designed to minimize degradation by avoiding heat.
-
Plant Material Preparation:
-
Harvest fresh, young leaves of Moringa oleifera.
-
Immediately blanch the leaves in hot water (85-90°C) for 2-3 minutes to deactivate enzymes[5].
-
Alternatively, flash-freeze the leaves in liquid nitrogen.
-
Dry the blanched or frozen leaves at a low temperature (<40°C) until brittle.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Weigh 100 g of the dried leaf powder and place it in a large flask.
-
Add 1 L of 70% ethanol (v/v) to the flask.
-
Seal the flask and keep it on a shaker at a constant speed at room temperature (20-25°C) for 72 hours, protected from light.
-
Filter the extract using Whatman No. 1 filter paper.
-
Repeat the extraction of the residue two more times with fresh solvent.
-
Pool the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the pooled extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Dry the resulting crude extract in a vacuum desiccator to remove any residual solvent.
-
-
Storage:
-
Store the dried extract in an airtight, light-protected container at -20°C.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A logical workflow to diagnose and resolve common issues leading to this compound degradation during extraction.
Potential Degradation Pathways of this compound
Caption: A diagram illustrating the potential factors leading to this compound degradation and the resulting types of degradation products.
References
- 1. Review of the Safety and Efficacy of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Components in Moringa Oleifera Leaves Protect against Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Niazinin Dosage for Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is Niazinin and what are its known biological activities?
A1: this compound is a thiocarbamate glycoside isolated from Moringa oleifera. It has demonstrated several biological activities, including antileishmanial, anti-inflammatory, and antipyretic properties.[1]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment centered around its known effective concentrations. For its antileishmanial activity, the IC50 is reported to be 5.25 μM, with a cytotoxic concentration (CC50) of 31.6 μM.[1] Therefore, a preliminary experiment could test a range of concentrations from 0.1 μM to 50 μM to assess its efficacy and toxicity in your specific cell line and assay.
Q3: How can I prepare a stock solution of this compound?
A3: As this compound is a plant-derived natural compound, its solubility should be empirically determined. It is recommended to first attempt to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: Are there known signaling pathways affected by this compound?
A4: While direct studies on this compound's effect on many signaling pathways are limited, related compounds from Moringa oleifera, such as isothiocyanates, have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[2][3][4] Therefore, it is plausible that this compound may also exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution:
-
Ensure a homogenous single-cell suspension before and during plating.
-
Use calibrated pipettes and pre-wet the tips before dispensing.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Possible Cause: Insufficient incubation time, compound degradation, or low bioavailability in the specific cell type.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation period.
-
Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light) to prevent degradation.
-
Consider using a different cell line that may have better uptake or be more sensitive to this compound.
-
Issue 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause: High sensitivity of the cell line to this compound, impurities in the compound, or solvent toxicity.
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the precise CC50 in your cell line.
-
Ensure the purity of the this compound compound.
-
Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to rule out solvent-induced toxicity.
-
Issue 4: Interference with assay readout.
-
Possible Cause: As a natural product, this compound may possess inherent color or fluorescent properties that can interfere with absorbance or fluorescence-based assays.
-
Solution:
-
Run a cell-free control with this compound at all tested concentrations to measure its intrinsic absorbance or fluorescence at the assay's wavelength.
-
If interference is detected, subtract the background reading from the experimental wells or consider using an alternative assay with a different detection method (e.g., a luminescence-based assay).
-
Quantitative Data Summary
| Parameter | Value | Biological Context | Reference |
| IC50 | 5.25 μM | Antileishmanial activity | [1] |
| CC50 | 31.6 μM | Cytotoxicity | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Dosage using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X stock concentration series of this compound in cell culture medium from a high-concentration DMSO stock. A suggested starting range is 0.2, 2, 10, 20, 50, and 100 μM. Include a vehicle control (medium with the highest DMSO concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 μL of the 2X this compound dilutions to the respective wells (resulting in a 1X final concentration).
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Protocol 2: Anti-Inflammatory Activity Assessment via NF-κB Reporter Assay
-
Cell Transfection and Seeding: Seed cells stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) in a 96-well plate.
-
This compound Pre-treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent (e.g., TNF-α or LPS) at a pre-determined optimal concentration. Include positive (stimulus only) and negative (untreated) controls.
-
Incubation: Incubate for the optimal time for reporter gene expression (typically 6-24 hours).
-
Signal Detection: Measure the reporter signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signal to cell viability (if necessary) and calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated control.
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Niazinin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Niazinin formulations.
Frequently Asked Questions (FAQs)
1. Solubility and Dissolution Issues
Q1: My this compound powder shows very low solubility in aqueous buffers. Why is this, and what are the recommended solvents for stock solutions?
A1: this compound is a thiocarbamate glycoside, and like many complex natural compounds, it can exhibit poor aqueous solubility due to its molecular structure. For experimental purposes, organic solvents are typically used to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of lipophilic compounds for in vitro assays.[1]
Recommended Solvents for this compound Stock Preparation
| Solvent | Concentration | Storage | Notes |
| Dimethyl sulfoxide (DMSO) | Up to 100 mg/mL | -80°C for up to 1 year | Sonication may be required to fully dissolve the compound.[1] |
| Ethanol | Lower than DMSO | -20°C for up to 1 month | Useful for certain cell culture applications where DMSO may be cytotoxic. |
Q2: How can I improve the dissolution rate of my this compound formulation for in vitro release studies?
A2: A slow or incomplete dissolution profile is a common issue for poorly soluble drugs. Several formulation strategies can address this by increasing the surface area and dispersibility of the drug.[2][3] Techniques like solid dispersions are particularly effective.[2][3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[4] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).
-
Particle Size Reduction: Micronization or nanonization increases the surface-area-to-volume ratio of the drug, which can significantly improve the dissolution rate.[5]
2. Formulation Development and Troubleshooting
Q3: I am developing a nanoformulation of this compound, but the particle size is consistently too large and shows high polydispersity. What are the likely causes and solutions?
A3: Achieving a small and uniform particle size is critical for the performance of nanoformulations. Several factors in the formulation and process can lead to large or polydisperse nanoparticles.
Troubleshooting Guide for Nanoformulation Particle Size
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size | Insufficient energy input during homogenization or sonication. | Increase homogenization speed/pressure or sonication time/amplitude. |
| High concentration of this compound leading to aggregation. | Optimize the drug-to-polymer/lipid ratio. | |
| Inappropriate surfactant type or concentration. | Screen different surfactants or adjust the surfactant concentration to ensure adequate surface coverage. | |
| High Polydispersity Index (PDI) | Ostwald ripening (growth of larger particles at the expense of smaller ones). | Select a polymer or surfactant that provides better steric or electrostatic stabilization. |
| Inefficient mixing during formulation. | Improve the mixing process to ensure a homogenous dispersion. | |
| Formulation Instability (Agglomeration) | Insufficient zeta potential (surface charge). | For nanoemulsions or nanosuspensions, aim for a zeta potential of at least ±30 mV for good electrostatic stability. |
| Inadequate steric stabilization. | Incorporate PEGylated lipids or polymers to provide a protective hydrophilic layer. |
Q4: My solid dispersion formulation of this compound has a low drug loading capacity. How can I improve this?
A4: Low drug loading in solid dispersions can be due to poor miscibility between this compound and the polymer carrier.
-
Polymer Selection: Screen a variety of polymers with different properties (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility with this compound.
-
Preparation Method: The chosen method can influence drug loading. For instance, spray drying may offer better results for certain drug-polymer combinations than solvent evaporation.[6]
-
Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant can improve the solubilization of this compound within the polymer matrix.
3. Permeability and Bioavailability
Q5: I have improved the solubility of this compound, but the Caco-2 permeability is still low. What strategies can I use to enhance its transport across the intestinal epithelium?
A5: Low permeability across the intestinal barrier is another significant hurdle for oral bioavailability. The use of permeation enhancers can help overcome this.[7]
-
Mechanism of Permeation Enhancers: These agents can transiently open the tight junctions between epithelial cells or interact with the cell membrane to increase fluidity, thereby facilitating the transport of drug molecules.[8]
-
Classes of Permeation Enhancers: Common enhancers include medium-chain fatty acids (e.g., sodium caprate), bile salts, and certain surfactants.[7][9] It is crucial to use these enhancers at concentrations that are effective without causing significant cytotoxicity.[10]
Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Solid Dispersion | Increases dissolution rate by dispersing the drug in a hydrophilic carrier.[4] | Relatively simple to prepare; suitable for scalable manufacturing.[6] | May not be suitable for thermolabile drugs; potential for recrystallization. |
| Nanoformulations (e.g., Nanoparticles, Nanoemulsions) | Increases surface area for dissolution; can be designed for targeted delivery.[5] | Can significantly improve bioavailability; protects the drug from degradation.[11] | More complex manufacturing process; potential for instability. |
| Complexation with Cyclodextrins | Forms inclusion complexes that increase the aqueous solubility of the drug.[12] | High efficiency in solubilizing hydrophobic drugs; generally recognized as safe.[13] | Limited by the stoichiometry of the complex; may not be suitable for all drug structures. |
| Use of Permeation Enhancers | Reversibly alters the permeability of the intestinal epithelium.[7] | Can be effective for drugs with good solubility but poor permeability. | Potential for cytotoxicity and disruption of the intestinal barrier function.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution of this compound.[2]
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40-50°C until a solid film is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a standard procedure for evaluating the in vitro dissolution of a this compound formulation.
-
Apparatus and Media:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75 RPM
-
-
Procedure:
-
Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate to 37°C.
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into each vessel.
-
Start the apparatus.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw a 5 mL aliquot of the medium from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][15]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Workflow for developing and testing a this compound formulation.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Potential signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Formulation and in vitro Evaluation of Niacin-loaded Nanoparticles to " by Dustin L. Cooper, Jennifer A. Carmical et al. [digitalcommons.chapman.edu]
- 12. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of naringenin bioavailability by complexation with hydroxypropyl-β-cyclodextrin. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of Niazinin from crude plant extracts
Niazinin Purification Technical Support Center
Welcome to the technical support center for the purification of this compound and related compounds from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the isolation and purification of these bioactive nitrile glycosides from Moringa oleifera.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its related bioactive compounds?
A1: this compound is a bioactive nitrile glycoside first isolated from Moringa oleifera.[1] It belongs to a group of related compounds, including Niaziridin, Niazimicin, Niazimin A, and Niazimin B, which are also found in the plant.[2][3] These compounds are of interest due to their potential biological activities, such as hypotensive and bioenhancing properties.[2][3] Structurally, they are often glycosides of N-benzyl carbamates or thiocarbamates.[3][4]
Q2: What are the best plant sources for this compound extraction?
A2: this compound and the related compound Niaziridin are primarily found in the leaves and pods (drumsticks) of the Moringa oleifera plant.[2][5] The bark of M. oleifera has been found to be devoid of these specific compounds.[2][5] The relative concentrations can vary between the plant parts; for instance, leaves may contain a higher amount of niazirin compared to pods, while pods may have a significantly higher concentration of niaziridin.[2][5] Seeds are also a notable source for the related compound Niazimicin.[6]
Q3: What are the primary challenges in purifying this compound from crude extracts?
A3: Purifying this compound presents several challenges common to natural product chemistry. These include:
-
Low Concentration: this compound and related compounds are often present in small amounts within the plant matrix, making high-yield recovery difficult.[7]
-
Complex Matrix: Crude extracts of Moringa oleifera contain a diverse mixture of phytochemicals, including pigments, lipids, and other glycosides, which can interfere with separation and co-elute with the target compounds.[8]
-
Compound Stability: As glycosides, these compounds can be susceptible to degradation through hydrolysis or oxidation, especially when exposed to harsh pH conditions or high temperatures during extraction and purification.[8][9]
-
Conventional Methods: Traditional purification techniques can be tedious, time-consuming, and may lead to lower recovery rates.[4]
Q4: Which analytical techniques are recommended for identifying and quantifying this compound?
A4: A combination of chromatographic and spectroscopic methods is typically employed.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard method for quantification. Detection at 220 nm offers high sensitivity, while 275 nm provides greater selectivity.[2]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for accurately quantifying this compound, especially in complex biological samples.[1][6]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For structural confirmation and characterization of the purified compound, 1H and 13C-NMR, along with Electrospray Ionization Mass Spectrometry (ESI-MS), are essential.[4]
Troubleshooting Guide
Problem: My final yield of this compound is extremely low.
-
Possible Cause 1: Inefficient Extraction. The choice of solvent, temperature, and extraction time significantly impacts yield.
-
Solution: Optimize your extraction protocol. Studies have shown that a 40% ethanol-water solution at 60°C for 120 minutes is effective for extracting niaziridin and niazirin from pods.[2] For other plant parts or related compounds, consider testing different solvent systems (e.g., methanol, chloroform, ethyl acetate) and extraction techniques such as ultrasonic-assisted extraction (UAE) or subcritical water extraction (SWE) to improve efficiency.[4][10][11]
-
-
Possible Cause 2: Compound Degradation. this compound can degrade during processing due to high temperatures or unfavorable pH.
-
Possible Cause 3: Poor Quality of Starting Material. The concentration of bioactive compounds can vary based on the plant's age, growing conditions, and post-harvest handling.
-
Solution: Use fresh or properly dried and stored Moringa oleifera material. If possible, analyze a small sample of the raw material via HPLC to confirm the presence and approximate concentration of the target compound before beginning a large-scale extraction.
-
Problem: I am observing multiple co-eluting peaks with my target compound during HPLC analysis.
-
Possible Cause 1: Insufficient Initial Cleanup. The crude extract is too complex for direct chromatographic separation.
-
Solution: Implement a preliminary fractionation step. Liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., petroleum ether, methylene chloride, ethyl acetate) can effectively separate compounds into simpler groups before column chromatography.[6]
-
-
Possible Cause 2: Suboptimal Chromatographic Conditions. The mobile phase or column chemistry is not providing adequate resolution.
-
Solution: Methodically adjust the HPLC mobile phase composition. For reverse-phase HPLC, modifying the ratio of acetonitrile or methanol to the aqueous buffer can significantly impact separation.[2] Consider trying a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to introduce a different separation mechanism.
-
-
Possible Cause 3: Highly Similar Impurities. The extract may contain isomers or closely related glycosides that are difficult to separate.
-
Solution: Employ a high-resolution purification technique. Fast Centrifugal Partition Chromatography (FCPC) is a liquid-liquid chromatography method that has been successfully used for the single-step purification of niazirin from a crude extract, offering high purity and recovery.[4]
-
Problem: My purified this compound sample appears to be unstable and degrades upon storage.
-
Possible Cause 1: Residual Solvents or Impurities. Trace amounts of acidic or basic impurities can catalyze degradation.
-
Solution: Ensure the final product is thoroughly dried under a vacuum to remove all residual solvents. If degradation persists, consider a final polishing step with preparative HPLC to remove any remaining reactive impurities.
-
-
Possible Cause 2: Oxidation and Hydrolysis. The compound may be sensitive to air, light, or moisture.
-
Solution: Store the purified this compound as a dry powder in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize exposure to oxygen, light, and moisture.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to aid in experimental design and benchmarking.
Table 1: this compound & Niaziridin Content in Moringa oleifera
| Plant Part | Compound | Content (% w/w) | Reference |
|---|---|---|---|
| Leaves | Niaziridin | 0.015% | [2][5] |
| Leaves | Niazirin | 0.038% | [2][5] |
| Pods | Niaziridin | 0.039% | [2][5] |
| Pods | Niazirin | 0.033% |[2][5] |
Table 2: Performance Data for this compound Purification Techniques
| Technique | Starting Material | Result | Purity | Yield/Recovery | Reference |
|---|---|---|---|---|---|
| Fast Centrifugal Partition Chromatography (FCPC) | 1 g Chloroform Extract | 70 mg Niazirin | 94.8% | >94% | [4] |
| Vacuum Liquid Chromatography (VLC) | 3.5 g Fraction | 0.52 g Niazimicin-containing fraction | 45.91% | Not Reported | [6] |
| Column Chromatography | Not Specified | 0.71 g Niazimicin | 96.6% | Not Reported |[6] |
Experimental Protocols
Protocol 1: General Extraction and Liquid-Liquid Fractionation
This protocol is a generalized procedure for obtaining a semi-purified extract suitable for further chromatographic separation, based on methodologies described in the literature.[6][13]
-
Maceration: Exhaustively extract dried and powdered Moringa oleifera leaves or seeds with 70% ethanol at room temperature. Perform the extraction in three cycles, each lasting 3-5 days.[13]
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 60°C to yield a semi-solid residue.[6]
-
Suspension: Suspend the dry residue in distilled water.
-
Fractionation: Perform successive liquid-liquid partitioning of the aqueous suspension in a separatory funnel.
-
Extract first with petroleum ether to remove nonpolar lipids and pigments.
-
Next, extract the aqueous layer with methylene chloride.
-
Finally, extract the remaining aqueous layer with ethyl acetate.
-
-
Recovery: Collect each organic fraction separately and evaporate the solvent under reduced pressure. The methylene chloride and ethyl acetate fractions are often enriched in this compound and related compounds and can be taken forward for purification.[6]
Protocol 2: Purification by Fast Centrifugal Partition Chromatography (FCPC)
This protocol is based on a published method for the direct purification of Niazirin.[4]
-
Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate/n-butanol/water in a 6:0.5:4 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper organic layer will serve as the stationary phase, and the lower aqueous layer will be the mobile phase.[4]
-
Sample Preparation: Dissolve the crude chloroform extract of Moringa oleifera pods in a small volume of the solvent system mixture.
-
FCPC Operation:
-
Fill the FCPC column with the stationary phase (upper organic layer).
-
Set the rotational speed of the centrifuge.
-
Inject the prepared sample.
-
Begin elution by pumping the mobile phase (lower aqueous phase) through the column at a defined flow rate (e.g., 3 mL/min).[4]
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Monitor the collected fractions by HPLC to identify those containing the pure this compound (Niazirin).
-
Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental processes and troubleshooting logic.
Caption: General experimental workflow for this compound purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. Novel hypotensive agents, niazimin A, niazimin B, Niazicin A and Niazicin B from Moringa oleifera: isolation of first naturally occurring carbamates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN117843698A - A method for extracting niazimin A from Moringa oleifera extract and its application - Google Patents [patents.google.com]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimization of LC-MS/MS parameters for Niazinin detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Niazinin and related compounds like Niazimicin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound or Niazimicin detection in positive ionization mode?
A1: For Niazimicin (NZ), a closely related and often studied compound, the protonated precursor ion [M+H]⁺ is detected at m/z 358.05. A key product ion for Multiple Reaction Monitoring (MRM) is found at m/z 106.86.[1][2] An internal standard, such as Desipramine (DP), can be used, with a precursor ion of m/z 266.38 and a product ion of m/z 193.04.[1][2]
Q2: What collision energy is appropriate for the fragmentation of Niazimicin?
A2: A collision energy of 25V has been successfully used for the transition of 358.05 > 106.86 for Niazimicin.[1][2] For an internal standard like Desipramine, a collision energy of 40V was used for the transition 266.38 > 193.04.[1][2]
Q3: What type of ionization source is best for this compound analysis?
A3: Electrospray ionization (ESI) in the positive ion mode is recommended for this compound and related compounds like Niazimicin. This is due to the presence of a basic amino group which is readily protonated, leading to a strong m/z response.[1]
Q4: What are typical LC mobile phases and gradients for this compound separation?
A4: A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[1][2] A gradient can be optimized, for instance, from 35-55% B over 7 minutes, to achieve good separation.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect MS Parameters | Verify the precursor and product ions are correctly set for this compound (e.g., for Niazimicin m/z 358.05 > 106.86).[2] Optimize the collision energy. Ensure the ionization source is in positive mode. |
| Sample Degradation | Prepare fresh samples and standards. This compound may be unstable under certain conditions. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup procedures. Adjust the chromatography to separate this compound from interfering matrix components. |
| Poor Ionization | Ensure the mobile phase is compatible with ESI and contains a proton source (e.g., 0.1% formic acid).[1][2] Check the ESI probe position and spray stability. |
| Instrument Malfunction | Perform a system suitability test with a known standard. Check for leaks, blockages, or issues with the MS detector. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and column. For basic compounds like this compound, an acidic mobile phase (e.g., with formic acid) is generally recommended.[1][2] |
| Column Contamination or Damage | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Use a column with good end-capping. Adjusting the mobile phase pH can help reduce secondary interactions.[3] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[3] |
Problem 3: Retention Time Shifts
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases fresh and consistently. Ensure accurate measurement of all components. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Purge the pumps to remove air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Column Temperature | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Optimized LC-MS/MS Parameters for Niazimicin Detection
This table summarizes the key parameters for a validated UPLC-MS/MS method for Niazimicin.[1][2]
| Parameter | Value |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 35-55% B in 7 minutes |
| Flow Rate | (Not specified in source, typical UPLC flow rates are 0.2-0.6 mL/min) |
| Injection Volume | (Not specified in source, typically 1-10 µL) |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Niazimicin) | m/z 358.05 |
| Product Ion (Niazimicin) | m/z 106.86 |
| Collision Energy (Niazimicin) | 25 V |
| Precursor Ion (Desipramine - IS) | m/z 266.38 |
| Product Ion (Desipramine - IS) | m/z 193.04 |
| Collision Energy (Desipramine - IS) | 40 V |
Visualizations
Caption: Experimental workflow for this compound/Niazimicin detection by LC-MS/MS.
Caption: Troubleshooting logic for low signal issues in this compound LC-MS/MS analysis.
References
Validation & Comparative
A Comparative Analysis of Niazinin and Niazimicin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of Niazinin and Niazimicin, two thiocarbamate glycosides isolated from Moringa oleifera. This document synthesizes available experimental data to facilitate an objective comparison of their performance and potential therapeutic applications.
This compound and Niazimicin are structurally related natural products derived from the versatile medicinal plant, Moringa oleifera, commonly known as the "miracle tree".[1][2] Both compounds belong to the thiocarbamate class and have garnered scientific interest for their diverse biological activities. While they share a common origin and chemical class, emerging research indicates distinct and overlapping therapeutic potentials. This guide aims to delineate these differences and similarities to inform future research and drug discovery efforts.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical characteristics of this compound and Niazimicin. These properties influence their solubility, stability, and pharmacokinetic profiles.
| Property | This compound | Niazimicin |
| Molecular Formula | C₁₅H₂₁NO₆S | C₁₆H₂₀N₂O₅S |
| Molecular Weight | 343.4 g/mol | 357.42 g/mol [3] |
| Source | Leaves of Moringa oleifera Lam. | Seeds and leaves of Moringa oleifera Lam.[3] |
| Compound Class | Thiocarbamate Glycoside | Thiocarbamate |
Comparative Bioactivity Profile
The following sections detail the known bioactive properties of this compound and Niazimicin, with a focus on anticancer, antibacterial, and other significant therapeutic activities. It is important to note that direct comparative studies with side-by-side quantitative data are limited in the current scientific literature.
Anticancer Activity
Both this compound and Niazimicin have been implicated in anticancer research, though the extent and nature of their activities appear to differ based on available data.
Niazimicin has been identified as a compound that may suppress the development of cancer cells.[4] In silico studies have suggested that Niazimicin could be a potential anticancer drug by acting as a glycosyltransferase inhibitor.[3][5] Furthermore, in vivo studies have demonstrated its potent antitumor-promoting activity in a mouse skin carcinogenesis model.[6]
| Bioactivity | This compound | Niazimicin |
| Anticancer | General anticancer potential suggested for thiocarbamates from Moringa oleifera. | Suppresses cancer cell development[4]; Identified as a potential glycosyltransferase inhibitor in silico[3][5]; Potent in vivo antitumor-promoting activity.[6] |
Antimicrobial Activity
The antimicrobial potential of compounds from Moringa oleifera is well-documented.
Niazimicin has demonstrated antimicrobial activity, specifically against Staphylococcus aureus.[6] It has also been identified as a vibriocidal substance.
Information regarding the specific antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC) of purified This compound is limited in the available scientific literature.
| Bioactivity | This compound | Niazimicin |
| Antibacterial | No specific data available for the pure compound. | Active against Staphylococcus aureus[6]; Vibriocidal activity. |
Other Bioactivities
Beyond anticancer and antimicrobial effects, this compound and Niazimicin exhibit other notable biological activities.
This compound has been investigated for its antileishmanial and hypotensive effects. An ethyl acetate fraction rich in this compound showed potent antileishmanial activity.[7] Additionally, this compound has been shown to have a blood pressure-lowering effect.[8]
Niazimicin has demonstrated significant neuroprotective activity in an animal model of Alzheimer's disease, where it was found to decrease levels of malondialdehyde, cholinesterase, nitric oxide, and amyloid β, while increasing glutathione levels.[9] Like this compound, it also exhibits hypotensive and antispasmodic properties.[10]
| Bioactivity | This compound | Niazimicin |
| Antileishmanial | Potent activity observed with an ethyl acetate fraction.[7] | No specific data available. |
| Hypotensive | Blood pressure-lowering effect.[8] | Hypotensive and bradycardiac effects.[10] |
| Neuroprotective | No specific data available. | Potent neuroprotective effects in an Alzheimer's model.[9] |
| Antispasmodic | No specific data available. | Spasmolytic activity.[10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in this guide.
Antileishmanial Activity Assay (for this compound-containing fraction)
The antileishmanial activity of a this compound-containing fraction was evaluated against Leishmania donovani promastigotes. While the specific publication with the full protocol was not retrieved, a general procedure for such an assay involves the following steps:
-
Parasite Culture: Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.
-
Drug Preparation: The test compound (in this case, the ethyl acetate fraction) is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted.
-
Assay: Promastigotes are seeded in 96-well plates and incubated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using methods such as the MTT assay, which measures metabolic activity, or by direct counting using a hemocytometer.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Neuroprotective Activity Assay (for Niazimicin)
The neuroprotective effects of Niazimicin were assessed in an aluminum chloride (AlCl₃)-induced rat model of Alzheimer's disease.[9] The general protocol is as follows:
-
Animal Model: Male albino rats are used. Dementia is induced by the administration of AlCl₃.
-
Treatment: A control group receives the vehicle, a diseased group receives AlCl₃ only, and a treatment group receives AlCl₃ along with Niazimicin at a specified dose.
-
Biochemical Analysis: After the treatment period, brain tissues are collected and homogenized. Various biochemical parameters are measured, including:
-
Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation and glutathione (GSH) as an antioxidant.
-
Neurotransmitter Enzyme: Cholinesterase activity.
-
Inflammatory Marker: Nitric oxide (NO) levels.
-
Alzheimer's Pathology Marker: Amyloid β levels.
-
-
Data Analysis: The levels of these biomarkers in the Niazimicin-treated group are compared to the diseased and control groups to evaluate its neuroprotective efficacy.
Visualizing Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Putative anticancer mechanism of Niazimicin.
Caption: A generalized workflow for screening the bioactivity of natural products.
Conclusion
This compound and Niazimicin, both thiocarbamates from Moringa oleifera, exhibit distinct and promising bioactive profiles. Niazimicin has shown notable neuroprotective, anticancer, and antibacterial activities. This compound has demonstrated potent antileishmanial and hypotensive effects.
A significant gap in the current research is the lack of direct comparative studies evaluating the bioactivities of these two compounds under identical experimental conditions. Such studies, providing quantitative data like IC50 or MIC values, would be invaluable for a more definitive comparison of their therapeutic potential. Future research should focus on these head-to-head comparisons to elucidate which compound holds greater promise for specific therapeutic applications and to further explore their mechanisms of action. This will be crucial for guiding the development of new pharmaceuticals from these natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Bactericidal and In Vitro Cytotoxicity of Moringa oleifera Seed Extract and Its Elemental Analysis Using Laser-Induced Breakdown Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moringa: 15 possible benefits, side effects, and risks [medicalnewstoday.com]
- 5. NATURAL BIOACTIVE COMPOUND FROM MORINGA OLEIFERAAGAINST CANCER BASED ON IN SILICO SCREENING | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]
- 6. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moringa Genus: A Review of Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. researchgate.net [researchgate.net]
Niazinin Versus Other Natural Compounds: A Comparative Guide to Antileishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, have spurred the search for novel, effective, and safer antileishmanial agents. Natural products have long been a promising reservoir for such discoveries. This guide provides an objective comparison of the antileishmanial activity of niazinin, a thiocarbamate glycoside from Moringa oleifera, with other well-characterized natural compounds. The comparative analysis is supported by experimental data on efficacy and cytotoxicity, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Quantitative Comparison of Antileishmanial Activity
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected natural compounds against Leishmania species. The 50% inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of the parasite by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating greater selectivity for the parasite over host cells.
| Compound Class | Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Thiocarbamate Glycoside | This compound | L. donovani | Promastigote | 5.25 | Not Specified | 31.6 | 6.02 |
| Flavonoid | Luteolin | L. donovani | Amastigote | 12.5 | Human T-cells | >100 | >8 |
| Flavonoid | Quercetin | L. donovani | Amastigote | 45.5 | Human T-cells | >100 | >2.2 |
| Alkaloid | Berberine | L. donovani | Amastigote | 2.54 | Macrophages | Not Specified | Not Specified |
| Terpenoid | Artemisinin | L. donovani | Promastigote | 0.16 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of antileishmanial compounds.
In Vitro Antileishmanial Activity Assay against Promastigotes
This protocol is used to determine the IC50 value of a compound against the motile, flagellated promastigote stage of the Leishmania parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final density of 1 x 10^6 cells/mL.
-
Compound Addition: The test compounds are serially diluted and added to a 96-well microtiter plate. An equal volume of the parasite suspension is then added to each well.
-
Incubation: The plate is incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using the resazurin reduction assay. Resazurin solution is added to each well, and the plate is incubated for another 4 hours. The fluorescence (excitation 560 nm, emission 590 nm) is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve by plotting the percentage of parasite inhibition against the log of the compound concentration.
In Vitro Antileishmanial Activity Assay against Amastigotes
This protocol determines the efficacy of a compound against the non-motile, intracellular amastigote stage of the parasite within host macrophages.
-
Macrophage Culture: Murine macrophages (e.g., J774A.1 or peritoneal macrophages) are seeded in a 96-well plate and allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infection: Stationary phase Leishmania promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: The culture medium containing non-phagocytosed promastigotes is removed, and fresh medium containing serial dilutions of the test compounds is added.
-
Incubation: The infected macrophages are incubated with the compounds for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated by comparing the number of amastigotes in treated versus untreated control wells.
Cytotoxicity Assay
This assay is crucial for determining the toxicity of the compounds to host cells and calculating the selectivity index.
-
Cell Culture: Host cells (e.g., murine macrophages or human cell lines) are seeded in a 96-well plate and incubated overnight to allow for attachment.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The cells are incubated with the compounds for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using the resazurin reduction assay as described for the promastigote assay.
-
Data Analysis: The CC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Antileishmanial Activity in BALB/c Mice
This model is used to evaluate the in vivo efficacy of promising antileishmanial compounds.
-
Animal Model: Female BALB/c mice are infected with stationary phase Leishmania promastigotes in the footpad or at the base of the tail.
-
Treatment: Once lesions develop, mice are treated with the test compound, typically administered orally or intraperitoneally for a specified duration. A control group receives the vehicle alone.
-
Efficacy Evaluation:
-
Lesion Size: The progression of the lesion is monitored by measuring its diameter weekly using a caliper.
-
Parasite Load: At the end of the treatment period, the parasite burden in the infected tissue (e.g., footpad, spleen, liver) is quantified using methods such as limiting dilution assay or quantitative PCR (qPCR).
-
-
Data Analysis: The efficacy of the treatment is determined by comparing the lesion size and parasite load in the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The antileishmanial activity of natural compounds often involves the modulation of specific signaling pathways within the parasite, leading to cell death. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and other comparator compounds.
Proposed Apoptotic Pathway Induced by this compound
This compound, a thiocarbamate, is hypothesized to induce apoptosis in Leishmania through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).
Caption: Proposed apoptotic pathway of this compound in Leishmania.
Luteolin-Induced Kinetoplast DNA Damage Pathway
Luteolin, a flavonoid, has been shown to target topoisomerase II in Leishmania, leading to kinetoplast DNA (kDNA) damage and subsequent apoptosis.[1]
Caption: Luteolin's mechanism via topoisomerase II inhibition.[1]
Berberine's Multi-Target Antileishmanial Action
The alkaloid berberine exhibits its antileishmanial effect through multiple mechanisms, including DNA intercalation and inhibition of mitochondrial respiratory chain complexes.[2][3]
Caption: Berberine's dual action on Leishmania DNA and mitochondria.[2][3]
Conclusion
This compound demonstrates promising antileishmanial activity, although its selectivity index suggests that further optimization may be necessary to minimize host cell toxicity. In comparison, other natural compounds like luteolin and artemisinin exhibit higher potency and/or selectivity, highlighting the rich chemical diversity available for antileishmanial drug discovery. The varied mechanisms of action, from mitochondrial disruption to DNA damage, offer multiple avenues for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel and effective treatments for leishmaniasis. Further in-depth studies, particularly in vivo and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. Luteolin, an abundant dietary component is a potent anti-leishmanial agent that acts by inducing topoisomerase II-mediated kinetoplast DNA cleavage leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leishmania donovani: amastigote inhibition and mode of action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine chloride mediates its antileishmanial activity by inhibiting Leishmania mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Niazinin: An Examination of the Available Evidence
A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the efficacy of synthetic versus natural niazinin. Research to date has predominantly focused on the isolation, characterization, and biological evaluation of this compound and its related compounds derived from the plant Moringa oleifera. Consequently, this guide provides a detailed overview of the known biological activities of natural this compound and its analogues, alongside the signaling pathways they modulate. While a direct, data-driven comparison with a synthetic counterpart is not currently possible due to the absence of published research on synthetic this compound, this guide serves as a valuable resource for understanding the therapeutic potential of the naturally occurring compound.
Biological Activity of Natural this compound and Related Compounds
This compound, along with other bioactive compounds from Moringa oleifera such as niazirin, niaziminin A, niaziminin B, and niazimicin, has demonstrated a range of pharmacological effects. These compounds are thiocarbamates and nitrile glycosides, which contribute to the plant's medicinal properties.[1][2]
Antioxidant and Anti-inflammatory Effects
Niazirin, a related glycoside, has been shown to exhibit significant antioxidant properties by scavenging free radicals. It can attenuate high glucose-induced oxidative stress in vascular smooth muscle cells (VSMCs) and in streptozotocin-induced diabetic mice. This is achieved by decreasing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the levels of total antioxidant capacity (T-AOC), superoxide dismutase (SOD), and glutathione peroxidase (GPx). The anti-inflammatory activities of Moringa oleifera extracts, which contain these compounds, are attributed to the suppression of pro-inflammatory cytokines like TNF-α and IL-1β and the modulation of the NF-κB signaling pathway.[1]
Hypotensive Activity
Compounds isolated from the ethanolic extract of Moringa oleifera leaves, including this compound A, this compound B, niazimicin, and a mixture of niaziminin A + B, have been reported to exhibit blood pressure-lowering effects in rats.[2] This hypotensive activity is thought to be mediated through a calcium antagonist effect.[2]
Anticancer Potential
Niazimicin has been identified as a potent chemopreventive agent, demonstrating antitumor-promoting activity.[3] Furthermore, thiocarbamates and isothiocyanates isolated from Moringa have been shown to act as inhibitors of tumor cells.[4] In pancreatic cancer cells, extracts from the plant have been found to inhibit NF-κB signaling.[2]
Signaling Pathways Modulated by Natural this compound and Related Compounds
Research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and its analogues. Two key signaling pathways have been identified:
-
PKCζ/Nox4 Pathway : Niazirin has been found to mitigate high glucose-induced oxidative stress by inhibiting the activation of Protein Kinase C zeta (PKCζ) and subsequently downregulating the expression of NADPH oxidase 4 (Nox4). This pathway is crucial in the development of diabetic atherosclerosis.
-
NF-κB Signaling Pathway : The anti-inflammatory effects of Moringa oleifera constituents are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of inflammatory mediators.
Quantitative Data on the Efficacy of Natural this compound and Related Compounds
The following table summarizes the available quantitative data from the cited studies. It is important to note that this data pertains exclusively to natural compounds isolated from Moringa oleifera.
| Compound/Extract | Biological Activity | Model System | Key Findings | Reference |
| Niazirin | Antioxidant | High glucose-induced VSMCs | Significantly attenuated proliferation; Decreased ROS and MDA; Increased T-AOC, SOD, and GPx. | |
| Niazirin | Antioxidant | Streptozotocin-induced diabetic mice | Decreased ROS and MDA; Increased T-AOC, SOD, and GPx. | |
| This compound A, this compound B, Niazimicin, Niaziminin A+B | Hypotensive | Rats | Demonstrated blood pressure lowering effect. | [2] |
| Moringa oleifera leaf extract | Anti-inflammatory | Acetaminophen-induced hepatotoxicity model | Restored hepatic glutathione levels; Reduced serum transaminases, nitrite, and MDA. | [1] |
| Niazimicin | Anticancer | In silico screening | Reported to have potent antitumor promoting activity. | [3] |
Experimental Protocols
While specific protocols for a direct comparative study of synthetic versus natural this compound are unavailable, the following outlines a general methodology for assessing the key biological activities discussed.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of Solutions : Prepare a stock solution of the test compound (e.g., natural this compound extract) in a suitable solvent (e.g., ethanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure : Add varying concentrations of the test compound to the DPPH solution in a 96-well plate. Ascorbic acid is typically used as a positive control.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment : Seed the cells in a 96-well plate and treat them with various concentrations of the test compound.
-
Induction of Inflammation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation : Incubate the cells for 24 hours.
-
Measurement of Nitrite : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation : The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the understanding of the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Components in Moringa Oleifera Leaves Protect against Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Niazinin's Binding Affinity to VEGFR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of Niazinin's binding affinity to Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). Currently, there is a notable absence of published data quantifying the direct interaction between this compound and VEGFR1. To facilitate this validation, this document presents a comparative analysis of known VEGFR1 inhibitors, detailed experimental protocols for determining binding affinity, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of VEGFR1 Inhibitors
To establish a benchmark for evaluating this compound's potential as a VEGFR1 inhibitor, the following table summarizes the binding affinities of several well-characterized molecules that target the VEGF signaling pathway. These values, obtained through various biophysical assays, provide a quantitative context for the anticipated results of this compound validation studies.
| Compound Name | Target(s) | Method | Binding Affinity (KD) |
| VEGF-A165a | VEGFR1, VEGFR2 | SPR | 1.0 pM (to VEGFR1)[1] |
| VEGF-A165b | VEGFR1, VEGFR2 | SPR | 1.4 nM (to VEGFR1)[1] |
| VEGF-A121 | VEGFR1, VEGFR2 | SPR | 3.7 nM (to VEGFR1)[1] |
| Aflibercept (VEGF Trap) | VEGF-A, VEGF-B, PlGF | SPR | 0.490 pM (to VEGF-A165)[2] |
| Ranibizumab | VEGF-A | SPR | 46 pM (to VEGF-A165)[2] |
| Bevacizumab | VEGF-A | SPR | 58 pM (to VEGF-A165)[2] |
| Tivozanib | VEGFR1, VEGFR2, VEGFR3 | Enzyme Assay (IC50) | 30 nM (for VEGFR1)[3] |
| Fruquintinib | VEGFR1, VEGFR2, VEGFR3 | Enzyme Assay (IC50) | 33 nM (for VEGFR1)[4] |
| ODM-203 | FGFRs, VEGFRs | Enzyme Assay (IC50) | 26 nM (for VEGFR1)[3] |
| Sulfatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1, CSF1R | Enzyme Assay (IC50) | 2 nM (for VEGFR1)[3] |
| BAW2881 | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, RET | Kinase Assay (IC50) | 1.0-4.3 nM (for VEGFR1-3)[3] |
| SU14813 | VEGFR1, VEGFR2, PDGFRβ, Kit | Enzyme Assay (IC50) | 2 nM (for VEGFR1)[3] |
Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To determine the binding affinity of this compound to VEGFR1, a robust and validated experimental method is required. Surface Plasmon Resonance (SPR) is a widely accepted technique for quantifying protein-ligand interactions in real-time.
Surface Plasmon Resonance (SPR) Assay Protocol
Objective: To determine the binding kinetics and affinity (KD) of this compound to human VEGFR1.
Materials:
-
Recombinant human VEGFR1 protein (extracellular domain)
-
This compound (solubilized in an appropriate buffer, e.g., DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Immobilize the recombinant human VEGFR1 protein onto the activated surface to a target density.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized protein to account for non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in the running buffer. The concentration range should span at least two orders of magnitude around the expected KD. A preliminary experiment may be needed to determine the optimal concentration range.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized VEGFR1 and reference flow cells at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (unbinding) in real-time by recording the SPR signal (response units, RU).
-
Between each this compound injection, regenerate the sensor surface using the appropriate regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from the different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing Key Pathways and Workflows
VEGFR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of ligands such as VEGF-A, VEGF-B, or PlGF to VEGFR1. This activation leads to receptor dimerization and autophosphorylation of tyrosine residues, which in turn triggers downstream signaling cascades involved in processes like cell migration and proliferation.[5][6][7][8][9]
Caption: VEGFR1 signaling cascade.
Experimental Workflow for Binding Affinity Determination
The diagram below outlines the key steps in determining the binding affinity of a small molecule, such as this compound, to a target protein using Surface Plasmon Resonance.
Caption: SPR experimental workflow.
References
- 1. VEGF-A splice variants bind VEGFRs with differential affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VEGFR1 signaling in retinal angiogenesis and microinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of VEGFR-1 signal transduction pathways in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. VEGF 경로 | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to Niazinin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for Niazinin and its related compounds, primarily sourced from Moringa oleifera. The objective is to offer a comprehensive overview of different techniques, from conventional solvent-based methods to modern, technologically advanced approaches. This document presents quantitative data on extraction efficiency, yield, and purity, alongside detailed experimental protocols to support researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical in phytochemical research and drug development, directly impacting the yield, purity, and subsequent bioactivity of the isolated compounds. This section compares conventional and modern techniques for the extraction of this compound and its analogues, Niazirin and Niazimicin.
| Extraction Method | Target Compound | Yield | Purity | Key Advantages | Key Disadvantages |
| Conventional Methods | |||||
| Cold Maceration with 70% Ethanol | Niazimicin | 620 mg / 100g (from seeds)[1][2] | 96.6% (after chromatography)[1] | Simple, inexpensive, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower efficiency. |
| Modern Methods | |||||
| Fast Centrifugal Partition Chromatography (FCPC) | Niazirin | 70 mg / 1g of crude extract[3] | 94.8%[3] | High purity and recovery, low solvent consumption, rapid separation.[3] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Total Extract | 10.25% (overall yield) | Not specific for this compound | Reduced extraction time, lower solvent usage, higher efficiency. | Potential for thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Total Extract | 19.22% (overall yield) | Not specific for this compound | Shorter extraction time, suitable for thermolabile compounds.[4] | Optimization of parameters is crucial for maximizing yield.[4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Cold Maceration for Niazimicin Extraction
This protocol is adapted from a study on the standardization of Niazimicin content in Moringa oleifera seeds and leaves.[1][2]
Materials and Equipment:
-
Dried and powdered Moringa oleifera seeds or leaves
-
70% Ethanol
-
Glass beakers or flasks
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Add 70% ethanol to the plant material in a suitable container at a specific solid-to-solvent ratio.
-
Agitate the mixture at room temperature for a defined period (e.g., 72 hours), ensuring continuous or frequent shaking.[5]
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
The residue can be subjected to repeated maceration cycles (e.g., 3 cycles for 5 days each) to maximize yield.[1]
-
Combine the filtrates from all cycles and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps, such as column chromatography, to isolate Niazimicin.
Fast Centrifugal Partition Chromatography (FCPC) for Niazirin Isolation
This protocol is based on a method for the preparative isolation of Niazirin from Moringa oleifera fruits.[3]
Materials and Equipment:
-
Crude chloroform extract of Moringa oleifera
-
FCPC instrument
-
Solvents: Ethyl acetate, Butanol (BuOH), and Water
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate/BuOH/water in a 6:0.5:4 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
FCPC Operation:
-
Use the upper organic layer as the stationary phase and the lower aqueous phase as the mobile phase.
-
Fill the FCPC column with the stationary phase.
-
Dissolve a known amount of the crude chloroform extract in a suitable volume of the mobile phase.
-
Inject the sample into the FCPC system.
-
Elute the column with the mobile phase at a defined flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions for the presence of Niazirin using a suitable analytical technique (e.g., TLC or HPLC).
-
Combine the fractions containing pure Niazirin.
-
-
Purity Assessment: Determine the purity of the isolated Niazirin using HPLC analysis.
Experimental Workflow and Signaling Pathways
To visually represent the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction, purification, and analysis of this compound.
Potential Signaling Pathways Modulated by Moringa oleifera Bioactives
While direct studies on the signaling pathways of this compound are limited, research on Moringa oleifera extracts and its bioactive constituents, such as isothiocyanates, suggests potential interactions with key cellular pathways involved in inflammation and oxidative stress response.
Caption: Potential modulation of NF-κB and Nrf2 signaling pathways by Moringa bioactives.
References
- 1. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Extraction Methods, Phytochemicals, and Food Applications of Moringa oleifera Leaves Using PRISMA Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enigma of Niazinin: A Call for Reproducibility in Cytokine Modulation Research
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, has been noted for its potential anti-inflammatory properties. However, a thorough review of the existing scientific literature reveals a critical gap: a lack of dedicated studies on the reproducibility of this compound's specific effects on cytokine production. This guide aims to objectively present the current state of knowledge, highlight the absence of direct evidence for reproducibility, and provide a framework for future investigation.
While direct experimental data on this compound's impact on cytokine modulation is scarce, research on extracts from Moringa oleifera and related isothiocyanate compounds offers some insights into its potential mechanism of action. These studies suggest that bioactive compounds from Moringa oleifera can suppress the production of pro-inflammatory cytokines.[1][2][3]
Putative Anti-Inflammatory Mechanism: The NF-κB Connection
The anti-inflammatory effects of various phytochemicals isolated from Moringa oleifera are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most frequently implicated pathways is the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB and its translocation into the nucleus, where it drives the transcription of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4] Compounds from Moringa oleifera are thought to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[3]
Below is a diagram illustrating the proposed inhibitory effect on the NF-κB signaling pathway.
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
A Call for Rigorous Investigation: The Path Forward
The absence of specific data on this compound necessitates a structured approach to ascertain its bioactivity and the reproducibility of its effects. A typical experimental workflow to investigate the impact of a compound like this compound on cytokine production is outlined below.
Caption: General experimental workflow for assessing this compound's effect on cytokines.
Comparative Data: A Missing Piece of the Puzzle
A crucial aspect of evaluating a novel compound is to compare its efficacy against established alternatives. Due to the lack of quantitative data for this compound, a direct comparison is not possible at this time. Future studies should aim to benchmark this compound's activity against well-characterized anti-inflammatory compounds.
Experimental Protocols: Laying the Groundwork for Future Research
To ensure the reproducibility and validity of future findings on this compound, the adoption of detailed and standardized experimental protocols is paramount. Below is a foundational protocol for an in vitro assessment of a compound's effect on cytokine production.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
-
Cell Culture:
-
Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages) in appropriate media and conditions.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations for treatment.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS), to the cell cultures.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (solvent) only, and cells stimulated with LPS in the absence of this compound.
-
-
Incubation:
-
Incubate the treated and stimulated cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to collect protein extracts for the analysis of intracellular signaling pathways (e.g., NF-κB activation).
-
-
Cytokine Quantification:
-
Measure the concentration of key pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the collected supernatants using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).
-
-
Analysis of Signaling Pathways:
-
Use techniques like Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) in the cell lysates.
-
-
Data Analysis:
-
Normalize cytokine levels to a control group and determine the dose-dependent effect of this compound.
-
Perform statistical analysis to assess the significance of the observed effects.
-
For reproducibility, ensure experiments are repeated multiple times with independent cell cultures and reagent preparations.
-
References
- 1. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Extract from Moringa oleifera Inhibits the Pro-inflammatory Mediators in Lipopolysaccharide Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical characterization and anti-inflammatory properties of an isothiocyanate-enriched moringa (Moringa oleifera) seed extract - PMC [pmc.ncbi.nlm.nih.gov]
Niazinin's Antileishmanial Potency: A Comparative Analysis Against Standard Therapeutics
For Immediate Release
This guide provides a comprehensive comparison of the in vitro potency of niazinin, a thiocarbamate glycoside isolated from Moringa oleifera, against standard antileishmanial drugs. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antileishmanial agents.
I. Comparative In Vitro Potency against Leishmania donovani Promastigotes
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard antileishmanial drugs against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.
| Compound | IC50 (µM) | Reference(s) |
| This compound | 5.25 | [1] |
| Amphotericin B | 0.0716 - 0.7 | [2][3] |
| Miltefosine | 0.4 - 7.2 | [2][3] |
| Pentamidine | Not specified in µM | - |
Note: IC50 values for standard drugs are presented as a range compiled from multiple studies to reflect variations in experimental conditions and parasite strains.
II. Cytotoxicity and Selectivity Index
The therapeutic potential of an antileishmanial compound is also determined by its toxicity to host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the IC50 against the parasite, provides a measure of the compound's specificity. A higher SI value indicates greater selectivity for the parasite.
| Compound | CC50 (µM) (Cell Line) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| This compound | 31.6 (Vero cells) | ~6.0 | [4] |
| Amphotericin B | Varies | Varies | - |
| Miltefosine | Varies | Varies | - |
| Pentamidine | Varies | Varies | - |
Note: Direct comparative cytotoxicity data for all compounds under identical conditions is not available in the cited literature. The SI for this compound is calculated based on the available data.
III. Experimental Protocols
The following is a detailed methodology for the in vitro antileishmanial activity assay against Leishmania donovani promastigotes, as adapted from the study on this compound.
1. Parasite Culture:
-
Leishmania donovani (strain AG83) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The parasites are maintained at 22 °C.
2. In Vitro Antileishmanial Assay (Promastigote Stage):
-
The assay is performed in 96-well flat-bottom microtiter plates.
-
Logarithmically growing promastigotes are seeded at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. The final solvent concentration should be non-toxic to the parasites.
-
Plates are incubated at 22 °C for 72 hours.
-
After incubation, parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 22 °C.
-
The formazan crystals formed are dissolved by adding 100 µL of 50% isopropanol in 10% SDS.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of parasite inhibition is calculated relative to untreated control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
IV. Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the experimental workflow and the potential mechanisms of action, the following diagrams have been generated.
V. Discussion and Future Directions
The available data indicates that this compound possesses noteworthy in vitro activity against Leishmania donovani promastigotes. Its IC50 value of 5.25 µM is within the range of activity reported for the standard oral drug, miltefosine. However, it is less potent than Amphotericin B. The selectivity index of approximately 6 suggests a moderate level of specificity for the parasite over mammalian cells.
The precise molecular target and signaling pathway of this compound in Leishmania have not yet been elucidated. The mechanism of action of other thiocarbamates in protozoa is not well-defined, though some studies suggest interference with key metabolic pathways. Further research is crucial to understand how this compound exerts its leishmanicidal effect, which could reveal novel drug targets and pave the way for the development of new therapeutic strategies against leishmaniasis. The diagram of known drug targets highlights the pathways that are currently exploited in leishmaniasis chemotherapy; future studies should investigate if this compound acts on these or novel pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Niazinin
For researchers and scientists engaged in the vital work of drug development, the responsible handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Niazinin, a thiocarbamate glycoside with notable antileishmanial, anti-inflammatory, and anti-pyretic activities.[1][2][] Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a critical aspect of its disposal.
GHS Hazard Classification:
-
Acute toxicity, Oral (Category 4)[4]
-
Acute aquatic toxicity (Category 1)[4]
-
Chronic aquatic toxicity (Category 1)[4]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P273: Avoid release to the environment.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P330: Rinse mouth.[4]
-
P391: Collect spillage.[4]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The following procedure outlines the safe and compliant disposal of this compound and its contaminated materials.
-
Waste Segregation and Collection :
-
All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management :
-
Use a container that is compatible with this compound and is in good condition with a secure, leak-proof lid.
-
Keep the container closed at all times, except when adding waste.
-
-
Storage :
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from drains and incompatible materials.
-
-
Disposal :
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4] The aquatic toxicity of the compound necessitates disposal at an approved waste disposal plant.[4]
-
Emergency Procedures: Spills
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate :
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Contain the Spill :
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Collect the Waste :
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
-
Decontaminate :
-
Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety Measures
The following diagram outlines the relationship between the hazard identification and the required safety and disposal procedures.
Caption: Relationship between hazard and safety procedures.
References
Personal protective equipment for handling Niazinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Niazinin. Given the limited publicly available, detailed safety data for this compound, a conservative approach based on its known hazards and general laboratory safety principles is strongly recommended. This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1).[1] Therefore, all personnel must adhere to stringent safety protocols to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount when handling this compound. The following table summarizes the recommended PPE based on its known hazards and the general handling of potent powdered chemical compounds.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over safety goggles when there is a significant risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Double-gloving is recommended. Inspect gloves for any defects before use and change them frequently, especially if contamination is suspected. Avoid skin contact with used gloves by practicing proper glove removal techniques. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect against skin contact. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. The necessity of respiratory protection should be determined by a site-specific risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to provide protection from spills. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
1. Preparation and Pre-Handling:
- Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
- Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to control potential exposure.
- Gather Materials: Ensure all necessary equipment and supplies, including PPE, spill cleanup materials, and waste containers, are readily available.
- Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.
2. Handling the Compound:
- Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
- Solution Preparation: To minimize the risk of generating dust, prepare solutions by adding the solvent to the solid this compound slowly.
- Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.
3. Post-Handling and Decontamination:
- Surface Decontamination: Decontaminate all work surfaces and equipment after use.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
Operational and Disposal Plans
Spill Management:
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean: Carefully clean the spill area. All spill cleanup materials must be disposed of as hazardous waste.
Waste Disposal: Due to its high aquatic toxicity, this compound and all contaminated materials must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all this compound-contaminated waste, including unused compound, solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Do not dispose of this compound waste down the drain or in the regular trash. Arrange for collection and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
